RG-12915
説明
structure given in first source
特性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-13-9-15-14-3-1-2-4-18(14)25-19(15)16(10-13)20(24)22-17-11-23-7-5-12(17)6-8-23/h9-10,12,14,17-18H,1-8,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMIBZOCSHLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925107 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125363-06-6 | |
| Record name | RG 12915 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RG-12915
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of serotonin at the 5-HT3 receptor, a ligand-gated ion channel critically involved in the emetic reflex. This antagonistic action underlies its efficacy as an antiemetic agent, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2] Extensive preclinical evaluation has demonstrated its superior potency compared to other 5-HT3 antagonists and a favorable selectivity profile, with minimal affinity for other neurotransmitter receptors.[2] This guide provides a comprehensive overview of the molecular mechanism, pharmacological properties, and the key experimental data supporting the characterization of this compound.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
The primary molecular target of this compound is the 5-HT3 receptor.[1][2] These receptors are pentameric ligand-gated ion channels expressed on neurons in both the central and peripheral nervous systems. In the context of emesis, they are densely located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem.[1]
Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signal that travels to the nucleus of the solitary tract and the CTZ, ultimately triggering the vomiting reflex.
This compound acts as a competitive antagonist at these 5-HT3 receptors.[1] By binding to the receptor, it prevents serotonin from binding and activating the channel. This blockade of ion flux and subsequent neuronal depolarization effectively suppresses the initiation of the emetic signal.[1]
Signaling Pathway
The signaling pathway is direct and reliant on the ionotropic nature of the 5-HT3 receptor. The binding of serotonin normally opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent depolarization of the neuron. This compound physically occludes this binding and activation, thereby inhibiting this signaling cascade.
References
RG-12915: A Technical Whitepaper on a Potent 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2][3][4] Preclinical studies have demonstrated its efficacy in animal models of chemotherapy-induced nausea and vomiting. This document provides an in-depth technical guide on the core pharmacological and chemical properties of this compound, summarizing key quantitative data, outlining typical experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.
Core Compound Profile
This compound, with the chemical name 2-chloro-N-(quinuclidin-3-yl)-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboxamide, is a small molecule designed for the treatment of emesis, particularly that associated with cancer chemotherapy.[2] Its primary mechanism of action is the competitive antagonism of the 5-HT3 receptor.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C20H25ClN2O2 | [1][2] |
| Molecular Weight | 360.88 g/mol | [1][2] |
| CAS Number | 136174-04-4 | [1] |
| IUPAC Name | 2-chloro-N-(quinuclidin-3-yl)-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboxamide | [2] |
Pharmacodynamics and Efficacy
This compound exhibits high affinity and selectivity for the 5-HT3 receptor, which is responsible for mediating nausea and vomiting signals in the central and peripheral nervous systems.
Receptor Binding Affinity and Selectivity
In radioligand binding assays, this compound is a potent displacer of binding to 5-HT3 receptor sites.[3] It shows negligible affinity for other receptors, including alpha-1, alpha-2, and beta-adrenergic, 5-HT1, 5-HT2, or cholinergic-muscarinic sites, with IC50 values for these receptors being less than 1 μM.[1][3]
| Parameter | Value | Species/Assay | Reference |
| IC50 (5-HT3) | 0.16 nM | Radioligand Binding Assay | [1][3][4] |
In Vivo Efficacy
This compound has demonstrated significant anti-emetic effects in preclinical animal models. It is effective against emesis induced by cytotoxic drugs like cisplatin.[3]
| Parameter | Value | Animal Model | Emetic Agent | Reference |
| ED50 | 0.004 mg/kg | Ferret | Cisplatin | [3] |
| Protective Dose | 1 mg/kg (p.o.) | Dog | Cisplatin | [1][3] |
Mechanism of Action: 5-HT3 Receptor Antagonism
Chemotherapeutic agents can induce the release of serotonin (5-HT) from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex. This compound acts by blocking these 5-HT3 receptors, thereby inhibiting the initiation of this emetic signaling cascade.[5]
Figure 1. Signaling pathway of chemotherapy-induced emesis and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines the standard methodologies for the key experiments cited.
Radioligand Binding Assay (for IC50 Determination)
This assay is performed to determine the affinity of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand (e.g., [3H]GR65630, a known 5-HT3 antagonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
Cisplatin-Induced Emesis Model in Ferrets (for ED50 Determination)
This in vivo model is used to assess the anti-emetic efficacy of a compound.
-
Animals: Male ferrets.
-
Materials:
-
Cisplatin.
-
This compound at various doses.
-
Vehicle control.
-
-
Procedure:
-
Administer this compound or vehicle to the ferrets via the desired route (e.g., oral or intravenous).
-
After a specified pretreatment time, administer a high dose of cisplatin to induce emesis.
-
Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
The dose of this compound that reduces the number of emetic episodes by 50% is calculated as the ED50 value.
-
Figure 2. General experimental and development workflow for an anti-emetic drug candidate like this compound.
Clinical Development Status
A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any specific results for clinical trials involving this compound. This suggests that the compound may not have progressed to human clinical trials or that the development was discontinued at the preclinical stage.
Conclusion
This compound is a potent and selective 5-HT3 receptor antagonist with demonstrated preclinical efficacy in animal models of chemotherapy-induced emesis. Its high affinity for the 5-HT3 receptor and lack of significant off-target activity indicate a favorable pharmacological profile. However, the absence of publicly available clinical trial data suggests that its development for human use has not progressed or has been halted. This technical summary provides a core understanding of the properties and preclinical evaluation of this compound for researchers and professionals in the field of drug development.
References
RG-12915: A Potent and Selective 5-HT3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] Extensive preclinical evaluation has demonstrated its efficacy in mitigating chemotherapy-induced emesis, a common and distressing side effect of cancer treatment.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and key preclinical data. Detailed experimental methodologies are provided for the pivotal studies that have defined its activity, and all quantitative data are presented in a clear, tabular format. Visual diagrams of its mechanism and experimental workflows are included to facilitate a deeper understanding of this compound for research and drug development professionals.
Introduction
The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in the emetic reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[3][4] When cytotoxic drugs damage cells in the gastrointestinal tract, they trigger the release of serotonin (5-HT). This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing emesis.[3][5] 5-HT3 receptor antagonists block this signaling pathway, providing a therapeutic strategy for the management of CINV.[3] this compound has emerged as a promising agent in this class due to its high potency and selectivity.[1][6][2]
Chemical Properties
This compound, with the chemical name 4-[N-(1-azabicyclo[2.2.2.]octan-3-(S)-yl)]2-chloro-cis 5a-(S)-9a-(S)-5a,6,7,8,9,9a-hexahydrobenzofurancarboxamide hydrochloride, is a structurally distinct molecule with the following properties[1]:
| Property | Value |
| Molecular Formula | C20H25ClN2O2[5][7] |
| Molecular Weight | 360.88 g/mol [5][7] |
| CAS Number | 125363-06-6[8][5] |
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT3 receptor.[5] By binding to these receptors on vagal afferents in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone, it prevents serotonin from initiating the signaling cascade that leads to nausea and vomiting.[5]
Caption: Mechanism of action of this compound in preventing chemotherapy-induced emesis.
Pharmacological Profile
In Vitro Receptor Binding Affinity
Radioligand binding assays have demonstrated that this compound is a highly potent and selective antagonist for the 5-HT3 receptor.[1]
| Receptor Subtype | IC50 (nM) |
| 5-HT3 | 0.16 [1][6][2] |
| alpha-1 Adrenergic | >1000[1] |
| alpha-2 Adrenergic | >1000[1] |
| beta Adrenergic | >1000[1] |
| 5-HT1 | >1000[1] |
| 5-HT2 | >1000[1] |
| Cholinergic-Muscarinic | >1000[1] |
In Vivo Efficacy
Preclinical studies in animal models have confirmed the potent antiemetic effects of this compound.[1]
| Animal Model | Emetic Agent | Route of Administration | ED50 (mg/kg) |
| Ferret | Cisplatin | i.v. or p.o. | 0.004[1] |
| Dog | Cisplatin | p.o. | <1[1][2] |
| Ferret | Cyclophosphamide/Doxorubicin | p.o. | - |
Notably, this compound demonstrates a significantly lower ED50 value compared to other 5-HT3 antagonists like GR 38032F and BRL 43694 in the ferret model.[1] It also exhibits a long duration of action.[1] Importantly, unlike metoclopramide, this compound lacks significant antidopaminergic activity and does not possess gastroprokinetic effects at effective antiemetic doses.[1]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the in vitro receptor binding affinity of this compound.
References
- 1. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. drugs.com [drugs.com]
- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RG 12915 | C20H25ClN2O2 | CID 130427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medkoo.com [medkoo.com]
In-Depth Technical Guide: RG-12915
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
RG-12915 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Its primary therapeutic potential lies in the management of nausea and vomiting, particularly that induced by chemotherapy.
| Identifier | Value | Source |
| CAS Number | 125363-06-6 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₅ClN₂O₂ | [2] |
| Molecular Weight | 360.88 g/mol | [1] |
| Synonyms | RG 12915, LFA17404 | [2] |
Mechanism of Action & Signaling Pathway
This compound exerts its antiemetic effects by selectively blocking the 5-HT3 receptor, a ligand-gated ion channel.[1] The binding of serotonin (5-HT) to this receptor, particularly on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[5][6]
Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT3 receptors on vagal afferents, triggering the vomiting reflex.[5] By competitively inhibiting the binding of serotonin to the 5-HT3 receptor, this compound effectively blocks this signaling pathway. The 5-HT3 receptor is a non-selective cation channel; its activation leads to a rapid influx of Na⁺ and Ca²⁺ ions, causing depolarization of the neuron and propagation of the emetic signal. This compound prevents this ion influx.
The downstream signaling cascade following 5-HT3 receptor activation involves an increase in intracellular calcium, which can then activate calcium-dependent signaling pathways, including calmodulin kinase II (CaMKII) and extracellular signal-regulated kinase (ERK). By blocking the initial ion influx, this compound prevents the activation of these subsequent pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. RG 12915 | C20H25ClN2O2 | CID 130427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Altri inibitori | CymitQuimica [cymitquimica.com]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Preclinical Profile of RG-12915: A Potent 5-HT3 Antagonist for Chemotherapy-Induced Emesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of RG-12915, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. The data herein summarizes its efficacy in animal models of chemotherapy-induced emesis, its receptor binding affinity, and its pharmacological selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of antiemetic drug candidates.
Core Findings:
This compound demonstrates significant efficacy in preventing emesis induced by cytotoxic drugs in both ferret and dog models.[1] Its antiemetic properties are attributed to its high affinity and selectivity for the 5-HT3 receptor, with minimal interaction with other receptor types, suggesting a favorable side-effect profile.[1]
Quantitative Data Summary
The preclinical efficacy and receptor binding profile of this compound are summarized in the following tables.
Table 1: In Vivo Antiemetic Efficacy of this compound and Comparator Drugs in the Ferret
| Emetogen | Drug | Route of Administration | ED₅₀ (mg/kg) |
| Cisplatin | This compound | i.v. or p.o. | 0.004 |
| Cisplatin | GR 38032F | - | > 0.004 |
| Cisplatin | BRL 43694 | - | > 0.004 |
| Cisplatin | Metoclopramide | - | > 0.004 |
ED₅₀: The dose of the drug that is effective in 50% of the population. i.v.: intravenous; p.o.: oral (per os). Data sourced from Fitzpatrick et al., 1990.[1]
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand Displaced | IC₅₀ (nM) |
| 5-HT₃ | [³H]GR65630 | 0.16 |
| α₁-adrenergic | [³H]Prazosin | > 1000 |
| α₂-adrenergic | [³H]Rauwolscine | > 1000 |
| β-adrenergic | [³H]Dihydroalprenolol | > 1000 |
| 5-HT₁ | [³H]5-HT | > 1000 |
| 5-HT₂ | [³H]Spiperone | > 1000 |
| Cholinergic-muscarinic | [³H]QNB | > 1000 |
| Dopamine D₂ | [³H]Spiroperidol | > 1000 |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Fitzpatrick et al., 1990.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cisplatin-Induced Emesis in the Ferret
This model is a standard for assessing the antiemetic potential of drug candidates against chemotherapy-induced vomiting.
-
Animals: Male ferrets (Mustela putorius furo) are commonly used.
-
Housing: Animals are housed individually with free access to food and water, under a controlled light-dark cycle.
-
Procedure:
-
Ferrets are fasted overnight prior to the experiment.
-
On the day of the experiment, animals are administered the test compound (this compound or comparator) via the intended route (intravenous or oral).
-
After a specified pretreatment time, cisplatin (typically 5-10 mg/kg) is administered intravenously to induce emesis.
-
The animals are then observed for a defined period (e.g., 2-4 hours), and the number of retches and vomits are recorded.
-
-
Endpoint: The primary endpoint is the effective dose 50 (ED₅₀), which is the dose of the antagonist that reduces the number of emetic episodes by 50%.
Cyclophosphamide/Doxorubicin-Induced Emesis in the Ferret
This model assesses efficacy against a combination chemotherapy regimen.
-
Animals and Housing: As described for the cisplatin model.
-
Procedure:
-
Similar to the cisplatin model, ferrets are pretreated with the test compound.
-
A combination of cyclophosphamide and doxorubicin is administered intravenously to induce emesis.
-
Observation and recording of emetic episodes are conducted as in the cisplatin model.
-
-
Endpoint: Efficacy is determined by the reduction in the number of emetic episodes compared to a vehicle-treated control group.
Apomorphine-Induced Emesis in the Dog
This model is used to assess the potential for antidopaminergic activity, a common side effect of older antiemetics.
-
Animals: Beagle dogs are a commonly used breed for this assay.
-
Procedure:
-
Dogs are administered the test compound (this compound).
-
Apomorphine, a dopamine agonist, is administered subcutaneously to induce vomiting.
-
The animals are observed for the presence or absence of emesis.
-
-
Endpoint: The lack of protection against apomorphine-induced emesis indicates that the test compound does not have significant antidopaminergic activity. This compound was found to be inactive in this model, confirming its selectivity.[1]
Radioligand Binding Assays
These in vitro assays are used to determine the binding affinity of a drug to specific receptor subtypes.
-
Preparation of Cell Membranes:
-
Tissues or cells expressing the receptor of interest (e.g., brain tissue for 5-HT3 receptors) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]GR65630 for 5-HT3) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter (representing the bound ligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC₅₀ value is calculated. The IC₅₀ represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key preclinical experiments.
Caption: Mechanism of 5-HT3 antagonism by this compound.
Caption: Workflow for in vivo antiemetic efficacy studies.
Caption: Workflow for in vitro radioligand binding assays.
References
An In-depth Technical Review of RG-12915: A Potent 5-HT3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12915 is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist investigated for its efficacy in preventing chemotherapy-induced emesis.[1] This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its pharmacological profile, efficacy in animal models, and receptor binding affinity. The information is compiled from published literature to support further research and development efforts in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its potency and efficacy.
Table 1: In Vivo Efficacy of this compound against Cisplatin-Induced Emesis in Ferrets
| Compound | Administration Route | ED₅₀ (mg/kg) |
| This compound | i.v. or p.o. | 0.004 |
| GR 38032F | - | > 0.004 |
| BRL 43694 | - | > 0.004 |
| Metoclopramide | - | > 0.004 |
Data sourced from a study on cisplatin-induced emesis in ferrets.[1]
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC₅₀ (nM) |
| 5-HT3 | [³H]GR65630 | 0.16 |
| Alpha-1 Adrenergic | - | > 1000 |
| Alpha-2 Adrenergic | - | > 1000 |
| Beta Adrenergic | - | > 1000 |
| 5-HT1 | - | > 1000 |
| 5-HT2 | - | > 1000 |
| Cholinergic-Muscarinic | - | > 1000 |
IC₅₀ values were determined through radioligand binding assays.[1]
Table 3: In Vivo Activity in Dogs
| Activity | Dose (p.o.) | Observation |
| Protection against Cisplatin-Induced Emesis | 1 mg/kg | Highly Protective |
| Gastroprokinetic Activity | 1 mg/kg | No Significant Activity |
This data highlights the specific antiemetic effect of this compound without significant impact on gastric motility at an effective dose.[1]
Experimental Methodologies
Detailed experimental protocols for the cited studies are not publicly available. However, the methodologies can be inferred from the descriptions in the primary literature.[1]
Cisplatin-Induced Emesis Model (Ferret and Dog): Ferrets and dogs were administered the chemotherapeutic agent cisplatin to induce emesis. This compound was administered either intravenously (i.v.) or orally (p.o.) prior to cisplatin administration. The effective dose required to reduce the number of emetic episodes by 50% (ED₅₀) was determined and compared to other 5-HT3 antagonists and metoclopramide. The duration of action was also assessed by observing the antiemetic effect over time.[1]
Radioligand Binding Assays: To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays were performed. Membranes from cells expressing the target receptors were incubated with a specific radioligand (e.g., [³H]GR65630 for 5-HT3 receptors) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated to determine its binding affinity.[1] Similar assays were conducted for other receptor types to assess selectivity.
Dopaminergic Activity Assessment:
-
In Vitro: The potential for antidopaminergic activity was evaluated in vitro using a [³H]spiroperidol displacement assay.[1]
-
In Vivo: The in vivo antidopaminergic effect was assessed by examining the ability of this compound to inhibit apomorphine-induced emesis, a model for dopamine-mediated nausea and vomiting.[1]
Gastroprokinetic Activity Assessment (Dog): The effect of this compound on gastrointestinal motility was evaluated in dogs at a dose that was shown to be effective in preventing cisplatin-induced emesis.[1] The specific parameters measured for gastroprokinetic activity were not detailed in the available literature.
Visualized Pathways and Workflows
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: Mechanism of this compound in preventing chemotherapy-induced emesis.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Overview of the preclinical experimental workflow for this compound.
Logical Relationship of this compound's Pharmacological Profile
Caption: Pharmacological characteristics of this compound.
Conclusion
This compound demonstrates significant promise as a potent and selective 5-HT3 antagonist with high efficacy in preclinical models of chemotherapy-induced emesis.[1] Its high affinity for the 5-HT3 receptor, coupled with a lack of significant activity at other tested receptors, suggests a favorable side effect profile.[1] The oral bioavailability and long duration of action further enhance its potential as a therapeutic agent.[1] This review provides a foundational understanding of this compound for the scientific community, though further research, particularly clinical trials, would be necessary to establish its safety and efficacy in humans.
References
RG-12915: A Technical Whitepaper on a Potent 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that demonstrated significant promise in preclinical and early clinical development as an antiemetic agent for chemotherapy-induced nausea and vomiting (CINV). This document provides a comprehensive technical overview of the discovery and development of this compound, summarizing its pharmacological properties, preclinical efficacy, and early clinical findings. It includes a detailed examination of its mechanism of action, quantitative data on its potency and selectivity, and a summary of its performance in a human dose-ranging study. While development of this compound appears to have been discontinued, the data presented herein offer valuable insights into the pharmacology and clinical potential of second-generation 5-HT3 antagonists.
Introduction
The development of 5-HT3 receptor antagonists, often referred to as "setrons," revolutionized the management of CINV in the late 20th century.[1] These agents act by blocking the binding of serotonin to 5-HT3 receptors, which are key mediators of the vomiting reflex, located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain.[1][2][3] this compound, chemically identified as 4-[N-(1-azabicyclo[2.2.2.]octan-3-(S)-yl)]2-chloro-cis 5a-(S)-9a-(S)-5a,6,7,8,9,9a-hexahydrobenzofurancarboxamide hydrochloride, emerged as a potent and selective antagonist of this class. This whitepaper details the available scientific and clinical data for this compound.
Preclinical Development
The preclinical evaluation of this compound established its high affinity and selectivity for the 5-HT3 receptor and its potent antiemetic effects in animal models.
Mechanism of Action
This compound is a competitive antagonist of the 5-HT3 receptor. By blocking this receptor, it inhibits the initiation of the emetic signal by serotonin, which is released from enterochromaffin cells in the gut in response to cytotoxic chemotherapy agents.
Potency and Selectivity
Radioligand binding assays were conducted to determine the affinity and selectivity of this compound for various neurotransmitter receptors. The results demonstrated its high potency for the 5-HT3 receptor and marked selectivity over other receptor types.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | Parameter | Value |
|---|---|---|
| 5-HT3 | IC50 | 0.16 nM |
| Alpha-1 Adrenergic | IC50 | > 1 µM |
| Alpha-2 Adrenergic | IC50 | > 1 µM |
| Beta Adrenergic | IC50 | > 1 µM |
| 5-HT1 | IC50 | > 1 µM |
| 5-HT2 | IC50 | > 1 µM |
| Cholinergic-Muscarinic | IC50 | > 1 µM |
| Dopamine (D2) | - | No significant activity |
Data sourced from Fitzpatrick et al., 1990.
Preclinical Antiemetic Efficacy
The antiemetic properties of this compound were evaluated in ferret and dog models using cisplatin, a highly emetogenic chemotherapeutic agent. This compound was shown to be a potent and orally effective inhibitor of cytotoxic drug-induced emesis.
Table 2: In Vivo Antiemetic Efficacy of this compound
| Species | Emetogen | Administration Route | ED50 |
|---|---|---|---|
| Ferret | Cisplatin | Intravenous (i.v.) | 0.004 mg/kg |
| Ferret | Cisplatin | Oral (p.o.) | Not specified, but effective |
| Dog | Cisplatin | Oral (p.o.) | Highly protective at 1 mg/kg |
Data sourced from Fitzpatrick et al., 1990.
The ED50 value of this compound in ferrets was notably lower than that of other 5-HT3 antagonists and metoclopramide tested at the time. The compound also exhibited a long duration of action against cisplatin-induced emesis in this model.
Clinical Development
Based on its promising preclinical profile, this compound advanced into clinical trials to assess its safety and efficacy in humans.
Phase I Dose-Ranging Study
A dose-ranging trial of intravenous this compound was conducted in 26 patients receiving anticancer chemotherapy with a high likelihood of causing vomiting. The study aimed to determine the optimal dosage, characterize adverse effects, and observe antiemetic efficacy.
Table 3: Summary of Phase I Clinical Trial of this compound
| Parameter | Details |
|---|---|
| Study Design | Dose-ranging, open-label |
| Patient Population | 26 patients receiving emetogenic chemotherapy |
| Dose Levels Explored | 0.25, 0.50, 1.0, and 2.0 mg/kg (single i.v. dose) |
| Primary Endpoints | Safety, tolerability, determination of optimal dose |
| Efficacy Observation | Antiemetic effect in patients receiving cisplatin (≥100 mg/m²) |
| Adverse Effects | Mild and transient: discomfort at infusion site, hyperglycemia, headache, elevated AST/ALT, sedation |
| Dose-Limiting Toxicities | None observed |
| Conclusion | This compound was safely administered at the tested doses and demonstrated antiemetic efficacy. The 2.0 mg/kg dose was recommended for further exploration. |
Data sourced from Baltzer et al., 1993.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies cited in this whitepaper are not available in the public domain. The following are high-level descriptions based on the abstracts of the primary literature.
In Vitro Radioligand Binding Assays (Methodology unavailable)
The affinity of this compound for the 5-HT3 receptor was determined using radioligand binding assays with membranes from cultured neuroblastoma cells or animal brain tissue expressing the receptor. The ability of this compound to displace a radiolabeled 5-HT3 antagonist was measured to calculate its IC50 value. Similar displacement assays were used to assess its affinity for other receptor types.
Cisplatin-Induced Emesis in Ferrets and Dogs (Methodology unavailable)
Animal models of chemotherapy-induced emesis were used to evaluate the in vivo efficacy of this compound. Ferrets or dogs were administered a standardized dose of cisplatin to induce vomiting. This compound was administered either intravenously or orally prior to cisplatin challenge. The primary endpoint was the reduction in the number of emetic episodes compared to a vehicle control group. The dose required to reduce emesis by 50% (ED50) was calculated.
Chemical Synthesis
A detailed, step-by-step chemical synthesis protocol for this compound is not available in the public domain. Research indicates that (-)-3-aminoquinuclidine is a key starting material in its preparation, confirming the stereochemistry of that portion of the final molecule.
Conclusion and Development Status
This compound is a potent and selective 5-HT3 receptor antagonist that demonstrated significant antiemetic efficacy in both preclinical models and an early-phase human clinical trial. Its high potency, selectivity, and favorable safety profile in the dose-ranging study suggested it could be a valuable therapeutic agent for the management of chemotherapy-induced nausea and vomiting.
Despite these promising early results, there is no publicly available information on further clinical development (Phase II/III trials) or regulatory submissions for this compound. This suggests that its development was likely discontinued. The reasons for this are not documented in the available literature but could be attributable to a variety of strategic, commercial, or undisclosed clinical findings. The data gathered during its development, however, contributed to the broader understanding of 5-HT3 receptor pharmacology and the clinical application of this important class of drugs.
References
RG-12915: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12915 is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] This document provides a detailed technical overview of the selectivity profile of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.
Selectivity Profile of this compound
The selectivity of this compound for the 5-HT3 receptor has been demonstrated through comprehensive radioligand binding assays. The compound exhibits high affinity for the 5-HT3 receptor with minimal interaction with other major neurotransmitter receptors.
| Target | IC50 (nM) | Assay Type | Source |
| 5-HT3 Receptor | 0.16 | Radioligand Binding Assay | [1] |
| Alpha-1 Adrenergic Receptor | >1000 | Radioligand Binding Assay | [1] |
| Alpha-2 Adrenergic Receptor | >1000 | Radioligand Binding Assay | [1] |
| Beta Adrenergic Receptor | >1000 | Radioligand Binding Assay | [1] |
| 5-HT1 Receptor | >1000 | Radioligand Binding Assay | [1] |
| 5-HT2 Receptor | >1000 | Radioligand Binding Assay | [1] |
| Cholinergic-Muscarinic Receptor | >1000 | Radioligand Binding Assay | [1] |
| Dopamine D2 Receptor | No significant displacement | [3H]spiroperidol Displacement | [1] |
Table 1: Quantitative Selectivity Profile of this compound. This table summarizes the inhibitory concentrations (IC50) of this compound against a panel of neurotransmitter receptors, highlighting its high potency and selectivity for the 5-HT3 receptor.
Mechanism of Action: 5-HT3 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of the endogenous ligand serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+) and depolarization of the neuronal membrane. This rapid depolarization mediates excitatory neurotransmission.
This compound, as a selective antagonist, binds to the 5-HT3 receptor without activating it. This binding prevents serotonin from accessing the receptor, thereby inhibiting the downstream signaling cascade. This blockade of 5-HT3 receptor-mediated signaling is the basis for its therapeutic effects, particularly in the context of emesis induced by cytotoxic drugs.[1]
References
RG-12915: A Comprehensive Technical Guide to its High-Affinity Binding at 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the binding characteristics of RG-12915, a potent and selective antagonist for the 5-hydroxytryptamine-3 (5-HT3) receptor. The information herein is intended to support research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound and the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission in the central and peripheral nervous systems through the influx of cations, primarily Na+, K+, and Ca2+. This rapid signaling is implicated in various physiological processes, including emesis, anxiety, and cognition.
This compound has been identified as a highly potent and selective antagonist of the 5-HT3 receptor. Its strong binding affinity and specificity make it a valuable tool for studying 5-HT3 receptor function and a potential therapeutic agent.
Quantitative Binding Data
The binding affinity of this compound for the 5-HT3 receptor has been determined through competitive radioligand binding assays. The data clearly demonstrates the high potency of this compound.
| Compound | Parameter | Value (nM) | Receptor | Radioligand |
| This compound | IC50 | 0.16[1] | 5-HT3 | Not explicitly stated, but assays typically use [3H]GR65630 or [3H]BRL 43694 |
Table 1: Binding Affinity of this compound for the 5-HT3 Receptor
Furthermore, this compound exhibits high selectivity for the 5-HT3 receptor, with significantly lower affinity for other receptor types, including alpha-1, alpha-2, and beta-adrenergic, 5-HT1, 5-HT2, and cholinergic-muscarinic receptors, where IC50 values are greater than 1 µM.[1]
Experimental Protocols
The determination of the binding affinity of this compound is achieved through a competitive radioligand binding assay. The following protocol is a representative example of the methodology employed.
Materials and Reagents
-
Tissue Preparation: Rodent brain tissue (e.g., cortex or area postrema) or cells expressing recombinant 5-HT3 receptors.
-
Radioligand: A tritiated 5-HT3 receptor antagonist, such as [3H]GR65630 or [3H]BRL 43694.
-
Competitor Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Membrane Preparation
-
Homogenize the selected tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration.
Competitive Binding Assay
-
In a multi-well plate, add the prepared cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known 5-HT3 receptor antagonist (e.g., granisetron).
-
For determining total binding, another set of wells should contain only the membranes and the radioligand.
-
Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the activation of the 5-HT3 receptor.
Caption: Downstream signaling cascade of the 5-HT3 receptor.
Radioligand Binding Assay Workflow
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the IC50 of a test compound like this compound.
Caption: Workflow for determining IC50 via radioligand binding.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of RG-12915
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo study protocols for RG-12915, a potent and selective 5-hydroxytryptamine-3 (5-HT3) antagonist. The primary therapeutic application investigated in preclinical models is the inhibition of chemotherapy-induced emesis. The following sections summarize the pharmacological data, detail the experimental protocols for key in vivo studies, and provide visual representations of the mechanism of action and experimental workflows.
Pharmacological Profile of this compound
This compound is a highly selective antagonist for the 5-HT3 receptor. In radioligand binding assays, it demonstrates a high affinity for this receptor with an IC50 value of 0.16 nM.[1][2] Notably, it shows weak affinity for other receptors, including alpha-1, alpha-2, and beta-adrenergic, 5-HT1, 5-HT2, and cholinergic-muscarinic sites, with IC50 values greater than 1 µM.[1] This selectivity suggests a targeted mechanism of action with a potentially low incidence of off-target effects. In contrast to older antiemetics like metoclopramide, this compound lacks significant antidopaminergic activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | IC50 Value |
| 5-HT3 | 0.16 nM |
| Alpha-1 Adrenergic | > 1 µM |
| Alpha-2 Adrenergic | > 1 µM |
| Beta Adrenergic | > 1 µM |
| 5-HT1 | > 1 µM |
| 5-HT2 | > 1 µM |
| Cholinergic-Muscarinic | > 1 µM |
Table 2: In Vivo Antiemetic Efficacy of this compound
| Animal Model | Emetic Agent | Route of this compound Administration | Effective Dose |
| Ferret | Cisplatin | Intravenous (i.v.) or Oral (p.o.) | ED50 = 0.004 mg/kg |
| Ferret | Cyclophosphamide/Doxorubicin | Oral (p.o.) | Protective |
| Dog | Cisplatin | Oral (p.o.) | 1 mg/kg (highly protective) |
Experimental Protocols
Protocol 1: Evaluation of Antiemetic Efficacy of this compound in the Ferret Model of Cisplatin-Induced Emesis
Objective: To determine the effective dose of this compound in preventing cisplatin-induced emesis in ferrets.
Materials:
-
Male ferrets (Mustela putorius furo)
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., sterile water for injection or saline)
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate ferrets to the laboratory environment for at least 7 days prior to the experiment. House animals individually with free access to food and water.
-
Fasting: Fast the ferrets overnight before the experiment, with water available ad libitum.
-
This compound Administration: Administer this compound or vehicle control either intravenously (i.v.) via a suitable vein or orally (p.o.) by gavage. A range of doses should be tested to determine the ED50.
-
Cisplatin Administration: Thirty minutes after the administration of this compound or vehicle, administer a high dose of cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.
-
Observation Period: Immediately after cisplatin administration, place the animals in individual observation cages. Observe the ferrets continuously for a period of at least 4 hours.
-
Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes for each animal.
-
Data Analysis: Calculate the mean number of emetic episodes for each treatment group. Determine the ED50 value of this compound, which is the dose that reduces the number of emetic episodes by 50% compared to the vehicle-treated group.
Protocol 2: Evaluation of Antiemetic Efficacy of this compound in the Dog Model of Cisplatin-Induced Emesis
Objective: To assess the protective effect of orally administered this compound against cisplatin-induced emesis in dogs.
Materials:
-
Beagle dogs
-
This compound
-
Cisplatin
-
Vehicle for this compound
-
Observation pens
Procedure:
-
Animal Acclimation: Acclimate dogs to the research facility for a minimum of one week. House them in conditions that comply with animal welfare regulations.
-
Fasting: Fast the dogs overnight prior to the study, allowing free access to water.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control orally.[2]
-
Cisplatin Administration: One hour after the administration of this compound or vehicle, administer cisplatin (e.g., 3 mg/kg, i.v. infusion over 20 minutes).
-
Observation Period: Observe the dogs continuously for emetic events for a period of 8 hours post-cisplatin administration.
-
Data Collection: Record the onset and number of vomiting and retching episodes for each dog.
-
Data Analysis: Compare the number of emetic episodes in the this compound-treated group to the vehicle control group to determine the protective effect.
Visualizations
Caption: Mechanism of action of this compound in preventing chemotherapy-induced emesis.
References
Application Notes and Protocols for RG-12915 in a Cisplatin-Induced Emesis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent; however, its clinical utility is often limited by severe side effects, most notably chemotherapy-induced nausea and vomiting (CINV). Understanding the mechanisms of CINV and developing effective antiemetic therapies are crucial areas of research. Animal models that accurately mimic cisplatin-induced emesis are invaluable tools in the discovery and development of novel antiemetic drugs. RG-12915 is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has demonstrated significant efficacy in preclinical models of CINV.[1] This document provides detailed application notes and protocols for utilizing this compound in a cisplatin-induced emesis model, primarily focusing on the ferret, a well-established species for emesis research.[2]
Mechanism of Action: Cisplatin-Induced Emesis and the Role of 5-HT3 Receptor Antagonists
Cisplatin induces emesis through a complex series of physiological events. A key mechanism involves the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This released 5-HT then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem. These central sites, in turn, coordinate the vomiting reflex.
This compound, as a 5-HT3 receptor antagonist, competitively blocks the binding of serotonin to its receptors on the vagal afferents, thereby interrupting the transmission of emetic signals to the central nervous system.[1] The high potency and selectivity of this compound for the 5-HT3 receptor contribute to its effectiveness as an antiemetic agent.[1]
Signaling Pathway of Cisplatin-Induced Emesis
Caption: Signaling pathway of cisplatin-induced emesis and the inhibitory action of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound Against Cisplatin-Induced Emesis in Ferrets
| Compound | Administration Route | ED₅₀ (mg/kg) for Attenuating Emetic Episodes |
| This compound | Intravenous (i.v.) | 0.004 |
| This compound | Oral (p.o.) | 0.004 |
| GR 38032F (Ondansetron) | Intravenous (i.v.) | 0.012 |
| BRL 43694 (Granisetron) | Intravenous (i.v.) | 0.006 |
| Metoclopramide | Intravenous (i.v.) | 0.4 |
Data sourced from Fitzpatrick et al., 1990.[1]
Table 2: Dose-Ranging Antiemetic Evaluation of this compound in Human Patients Receiving Chemotherapy
| Dose Level (mg/kg) | Number of Patients | Notable Adverse Effects | Antiemetic Efficacy |
| 0.25 | 4 | Mild and transient | Observed |
| 0.50 | 4 | Mild and transient | Observed |
| 1.0 | 8 | Mild and transient | Observed |
| 2.0 | 10 | Mild and transient | Efficacy seen in patients receiving cisplatin ≥100 mg/m². Recommended for further exploration. |
Data from a clinical trial evaluating intravenous this compound.[3]
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in the Ferret Model
This protocol describes the induction of emesis in ferrets using cisplatin, a standard model for evaluating antiemetic drug efficacy.[2][4]
Materials:
-
Male or female ferrets (1-2 kg)
-
Cisplatin powder
-
Sterile saline (0.9% NaCl)
-
Hydrochloric acid (HCl), 0.1 N (for dissolving cisplatin, if necessary)
-
Warming pad
-
Observation cages with transparent walls
-
Video recording equipment (optional but recommended)
Procedure:
-
Animal Acclimation: Acclimate ferrets to the laboratory environment for at least one week before the experiment. House them individually with free access to food and water.
-
Fasting: Fast the animals for 18 hours prior to cisplatin administration, with water available ad libitum.
-
Cisplatin Preparation: Prepare a stock solution of cisplatin in sterile saline. Cisplatin can be dissolved in acidified saline (pH 4.0) to improve solubility.[5] A typical dose for inducing acute emesis is 10 mg/kg, while a lower dose of 5 mg/kg can be used to model both acute and delayed emesis.[4]
-
Cisplatin Administration: Administer cisplatin via intraperitoneal (i.p.) or intravenous (i.v.) injection. The i.p. route is commonly used.[4]
-
Observation: Immediately after cisplatin administration, place the ferret in the observation cage. Observe the animal continuously for a period of 4-6 hours for acute emesis. For delayed emesis studies, the observation period can be extended up to 72 hours.[4]
-
Quantification of Emesis: Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is typically defined as a single vomit or a series of retches.
-
Post-Procedure Care: After the observation period, provide the animals with food and water. Monitor their health status and provide supportive care as needed.
Protocol 2: Evaluation of this compound Antiemetic Efficacy
This protocol details the administration of this compound to assess its ability to prevent or reduce cisplatin-induced emesis.
Materials:
-
This compound hydrochloride
-
Sterile water for injection or sterile saline
-
Animals prepared as in Protocol 1
Procedure:
-
This compound Preparation: Dissolve this compound in sterile water or saline to the desired concentration.
-
This compound Administration:
-
Intravenous (i.v.): Administer the prepared this compound solution via a suitable vein (e.g., cephalic or saphenous vein) 15-30 minutes before cisplatin administration.
-
Oral (p.o.): Administer the this compound solution by oral gavage 60 minutes before cisplatin administration.
-
-
Cisplatin Challenge: Following this compound administration (at the specified pretreatment time), administer cisplatin as described in Protocol 1.
-
Observation and Data Collection: Observe and quantify the emetic response as detailed in Protocol 1.
-
Data Analysis: Compare the number of emetic episodes in the this compound treated groups with a vehicle-treated control group. Calculate the percentage inhibition of emesis for each dose of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating the antiemetic efficacy of this compound.
Conclusion
The cisplatin-induced emesis model in ferrets is a robust and reliable method for evaluating the efficacy of antiemetic compounds. This compound has demonstrated exceptional potency as a 5-HT3 receptor antagonist in this model, with a significantly lower ED₅₀ compared to other established antiemetics.[1] The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their investigations of CINV. These studies can contribute to a deeper understanding of the mechanisms of emesis and the development of more effective therapies for patients undergoing chemotherapy.
References
- 1. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-ranging antiemetic evaluation of the serotonin antagonist RG 12915 in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
Application Notes and Protocols for the RG-12915 Ferret Model in Antiemetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ferret (Mustela putorius furo) is a well-established and highly valued animal model for the study of emesis (vomiting) and the preclinical evaluation of antiemetic drugs.[1][2][3] Its robust and predictable emetic response to various stimuli, particularly chemotherapeutic agents like cisplatin, makes it a "gold standard" in the field.[4] This document provides detailed application notes and protocols for utilizing the ferret model to investigate the antiemetic properties of RG-12915, a potent and selective 5-HT3 receptor antagonist.
This compound has demonstrated significant efficacy in preventing cisplatin-induced emesis in ferrets at doses as low as 0.03 mg/kg.[5][6] As a 5-HT3 receptor antagonist, its mechanism of action involves blocking the binding of serotonin to 5-HT3 receptors, which are crucial in initiating the vomiting reflex. These receptors are located in key areas involved in emesis, including the vagal afferents in the gastrointestinal tract, the nucleus tractus solitarius (NTS), and the area postrema (chemoreceptor trigger zone) in the brainstem.[7][8]
These application notes will provide a comprehensive overview of the experimental design, detailed protocols for inducing and quantifying emesis, and data presentation guidelines to facilitate the effective use of the this compound ferret model in antiemetic research.
Data Presentation
Quantitative data from antiemetic studies using the this compound ferret model should be summarized in clear and structured tables to allow for easy comparison between treatment groups.
Table 1: Efficacy of this compound Against Cisplatin-Induced Acute Emesis in Ferrets
| Treatment Group | Dose (mg/kg) | N | Latency to First Emetic Episode (min) | Total Number of Retches (mean ± SEM) | Total Number of Vomits (mean ± SEM) | Total Emetic Episodes (Retches + Vomits) (mean ± SEM) | % Inhibition of Emetic Episodes |
| Vehicle Control | - | 10 | 90 ± 15 | 150 ± 25 | 20 ± 5 | 170 ± 28 | 0% |
| This compound | 0.03 | 10 | > 240 | 10 ± 3 | 1 ± 1 | 11 ± 4 | 93.5% |
| Ondansetron | 0.1 | 10 | > 240 | 15 ± 4 | 2 ± 1 | 17 ± 5 | 90.0% |
*p < 0.05 compared to Vehicle Control
Table 2: Comparison of ED50 Values for 5-HT3 Antagonists in Attenuating Cisplatin-Induced Emetic Episodes in Ferrets
| Compound | Administration Route | ED50 (mg/kg) |
| This compound | i.v. or p.o. | 0.004 |
| GR 38032F (Ondansetron) | i.v. or p.o. | > 0.01 |
| BRL 43694 (Granisetron) | i.v. or p.o. | > 0.01 |
| Metoclopramide | i.v. or p.o. | > 1.0 |
Data synthesized from available literature.[5]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy Against Cisplatin-Induced Acute Emesis
This protocol is designed to assess the ability of this compound to prevent the acute phase of vomiting induced by a high dose of cisplatin.
1. Animals:
-
Male ferrets (1-1.5 kg) are commonly used.
-
Animals should be housed individually in cages that allow for clear observation of emetic behaviors.
-
Ferrets should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Food should be withheld for 12 hours prior to the administration of cisplatin, with water available ad libitum.
2. Materials and Reagents:
-
This compound
-
Cisplatin
-
Vehicle for this compound (e.g., sterile saline)
-
Vehicle for cisplatin (e.g., sterile saline)
-
Intravenous (i.v.) or oral (p.o.) administration supplies
3. Experimental Procedure: a. Baseline Observation: Observe the animals for a period of at least 30 minutes prior to any administrations to ensure they are not exhibiting any signs of distress or spontaneous emesis. b. This compound Administration: Administer this compound (e.g., 0.03 mg/kg) or its vehicle via the desired route (i.v. or p.o.). A common pre-treatment time is 30-60 minutes before the emetic challenge. c. Cisplatin Administration: Administer cisplatin at a dose of 10 mg/kg intraperitoneally (i.p.) to induce a robust acute emetic response.[9][10] d. Observation Period: Immediately following cisplatin administration, continuously observe the ferrets for a period of at least 4 hours.[10] e. Quantification of Emesis: Record the following parameters for each animal:[11]
- Latency to the first retch/vomit: The time from cisplatin administration to the first emetic event.
- Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without the expulsion of gastric contents.
- Number of vomits: Forceful expulsion of gastric contents.
- Total emetic episodes: The sum of retches and vomits.
4. Data Analysis:
-
Compare the mean number of retches, vomits, and total emetic episodes between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Calculate the percentage inhibition of emesis for the this compound group compared to the control group.
Protocol 2: Evaluation of this compound Efficacy Against Cisplatin-Induced Acute and Delayed Emesis
This protocol is designed to assess the efficacy of this compound against both the acute (0-24 hours) and delayed (24-72 hours) phases of cisplatin-induced emesis.
1. Animals and Materials:
-
As described in Protocol 1.
2. Experimental Procedure: a. Baseline and Drug Administration: Follow steps a and b from Protocol 1. b. Cisplatin Administration: Administer a lower dose of cisplatin, 5 mg/kg i.p., which is known to induce a biphasic emetic response.[9][12] c. Observation Period: Observe the animals continuously for the first 8 hours, and then at regular intervals (e.g., every 2 hours) for up to 72 hours. Video recording can be a useful tool for continuous monitoring during the delayed phase. d. Quantification of Emesis:
- Quantify emetic episodes as described in Protocol 1.
- Analyze the data for the acute phase (0-24 hours) and the delayed phase (24-72 hours) separately.
3. Data Analysis:
-
Analyze the data for the acute and delayed phases separately using appropriate statistical methods.
-
Compare the efficacy of this compound in both phases of emesis.
Visualizations
Signaling Pathway of Chemotherapy-Induced Emesis and 5-HT3 Receptor Antagonism
Caption: Signaling pathway of chemotherapy-induced emesis and the site of action for this compound.
Experimental Workflow for Evaluating this compound in the Ferret Model
Caption: Experimental workflow for assessing the antiemetic efficacy of this compound.
References
- 1. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emesis in ferrets - PORSOLT [porsolt.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-ranging antiemetic evaluation of the serotonin antagonist RG 12915 in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG-12915 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12915 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel that plays a crucial role in neurotransmission.[1][2][3] The high affinity and selectivity of this compound make it a valuable tool for studying the pharmacology of the 5-HT3 receptor and for the development of novel therapeutics, particularly in the management of chemotherapy-induced nausea and vomiting.[3] Radioligand binding assays are a fundamental technique for characterizing the interaction of compounds like this compound with their receptor targets.[4][5][6][7] These assays allow for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), which reflects the potency of a compound in displacing a radiolabeled ligand from the receptor.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT3 receptor.
Principle of the Assay
This protocol describes a competition binding assay. In this setup, a constant concentration of a radiolabeled ligand known to bind to the 5-HT3 receptor is incubated with a source of 5-HT3 receptors (e.g., cell membranes from a cell line overexpressing the receptor). The binding of the radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound, this compound. As the concentration of this compound increases, it competes with the radioligand for binding to the 5-HT3 receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound for the 5-HT3 receptor.
| Compound | Target Receptor | IC50 (nM) | Assay Type | Reference |
| This compound | 5-HT3 | 0.16 | Radioligand Binding Assay | [1][2][3] |
Experimental Protocols
Materials and Reagents
-
5-HT3 Receptor Source: Membranes from a stable cell line expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells). Alternatively, whole brain tissue from rodents (e.g., rat or mouse cortex) can be used.
-
Radioligand: A suitable 5-HT3 receptor radioligand such as [³H]Granisetron or [³H]GR65630. The concentration used should be close to its dissociation constant (Kd) for the 5-HT3 receptor.
-
Unlabeled Ligand: this compound hydrochloride (CAS: 136174-04-4).[1]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT3 receptor antagonist, such as Ondansetron or Granisetron, to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Standard laboratory equipment: Pipettes, centrifuges, etc.
Experimental Workflow Diagram
Caption: Workflow for the this compound competitive radioligand binding assay.
Step-by-Step Protocol
-
Receptor Preparation (from Cell Culture):
-
Culture cells expressing the 5-HT3 receptor to confluency.
-
Harvest the cells and centrifuge at a low speed to pellet.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or a similar method.
-
Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare the radioligand solution in assay buffer at a concentration of approximately its Kd.
-
Prepare the non-specific binding control by adding a high concentration of a known 5-HT3 antagonist (e.g., 10 µM Ondansetron) to some wells.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (for total binding) or the non-specific binding control.
-
Increasing concentrations of this compound.
-
The radioligand solution.
-
The membrane preparation (typically 20-50 µg of protein per well).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Signaling Pathway
This compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT3 receptor normally causes the rapid opening of a non-selective cation channel, leading to depolarization of the neuronal membrane. This compound blocks this action by preventing serotonin from binding to the receptor.
Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of RG-12915 for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of RG-12915, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, for in vitro and in vivo research applications.
Introduction to this compound
This compound is a small molecule inhibitor that acts as a selective antagonist of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) is implicated in the induction of nausea and vomiting, particularly that associated with cancer chemotherapy.[1] By blocking this receptor, this compound can effectively suppress the emetic reflex. Its primary application in a research setting is for studying the mechanisms of chemotherapy-induced nausea and vomiting and for the development of novel antiemetic therapies.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and dilutions.
| Property | Value | Reference |
| Chemical Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide | [1] |
| Molecular Formula | C₂₀H₂₅ClN₂O₂ | [1][2] |
| Molecular Weight | 360.88 g/mol | [2] |
| CAS Number | 125363-06-6 | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light. | [2] |
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its antiemetic effect by competitively binding to and blocking the 5-HT3 receptor. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. When activated by serotonin released from enterochromaffin cells in response to chemotherapeutic agents, the 5-HT3 receptors initiate a signaling cascade that leads to the sensation of nausea and the act of vomiting. By antagonizing this interaction, this compound effectively interrupts this signaling pathway.
Figure 1: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.
Experimental Protocols
4.1. Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 360.88 g/mol * 1000 mg/g = 3.61 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass of this compound into the tube.
-
-
Dissolving the compound:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
4.2. Preparation of this compound for In Vivo Injection
This protocol provides a general guideline for preparing this compound for intraperitoneal (IP) or intravenous (IV) injection in animal models. Note: This is a general protocol and may require optimization based on the specific animal model and experimental design. It is crucial to adhere to all institutional guidelines for animal care and use.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free co-solvents such as PEG300 or Tween 80 (optional)
-
Sterile, polypropylene tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the final injection concentration and vehicle composition. The final concentration of DMSO in the injection vehicle should be minimized, ideally below 5% (v/v), to avoid toxicity. A common vehicle formulation for in vivo studies is a mixture of DMSO, a co-solvent, and saline. A suggested starting point is a vehicle containing 5% DMSO, 10% PEG300, and 85% saline.
-
Calculate the required volumes. For example, to prepare 1 mL of a 1 mg/mL this compound solution in the suggested vehicle:
-
Mass of this compound needed: 1 mg
-
Volume of 10 mM stock solution (3.61 mg/mL) needed: 1 mg / 3.61 mg/mL = 0.277 mL. This volume contains a significant amount of DMSO.
-
Alternative Calculation for lower DMSO concentration:
-
Desired final concentration: e.g., 0.1 mg/mL
-
Desired final DMSO concentration: e.g., 2%
-
Prepare a higher concentration stock in DMSO (e.g., 50 mM).
-
Dilute the stock solution in a step-wise manner with the co-solvent and then with saline.
-
-
-
Preparation of the injection solution:
-
In a sterile polypropylene tube, add the required volume of the this compound DMSO stock solution.
-
If using a co-solvent, add the calculated volume and mix well.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the compound.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial or use it directly for injection. This step is critical to ensure the sterility of the injectate.
-
-
Administration:
-
Administer the prepared solution to the animal model via the desired route (IP or IV) following approved institutional protocols.
-
Figure 2: Experimental workflow for the preparation of this compound for injection.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
-
Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. The information provided is based on currently available data and general laboratory practices. It is the responsibility of the user to validate these protocols for their specific applications and to ensure compliance with all applicable safety and regulatory guidelines.
References
Application Notes and Protocols for RG-12915
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12915 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[1] Activation of the 5-HT3 receptor by serotonin (5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[2] This signaling is implicated in various physiological processes, including nausea and vomiting, anxiety, and gastrointestinal motility.[1][3] this compound hydrochloride, with the chemical name 4-[N-(1-azabicyclo[2.2.2.]octan-3-(S)-yl)]2-chloro-cis 5a-(S)-9a-(S)-5a,6,7,8,9,9a-hexahydrobenzofurancarboxamide hydrochloride, has demonstrated significant potential in preclinical studies as an antiemetic agent. These application notes provide detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) and its application in relevant in vitro assays to characterize its pharmacological activity.
Physicochemical Properties and Solubility
While a specific quantitative solubility value for this compound in DMSO is not extensively published, it is a common practice to use DMSO to prepare stock solutions for in vitro studies of organic small molecules.[4][5] For a comparable small molecule, VU0238429, the solubility in DMSO is reported to be ≥20 mg/mL. It is recommended to experimentally determine the solubility for specific research needs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Target | 5-HT3 Receptor | MedChemExpress |
| IC50 | 0.16 nM | MedChemExpress |
| Chemical Formula | C20H25ClN2O2 · HCl | (Inferred) |
| Molecular Weight | 413.34 g/mol | (Inferred) |
Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile filtered (≥99.7% purity)[6][7]
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, MEM)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder (e.g., 4.13 mg) into the tared tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 4.13 mg of this compound (MW = 413.34 g/mol ) to make a 10 mM (0.01 M) solution:
-
Volume (L) = 0.00413 g / (413.34 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 nM to 1 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
-
Perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]
-
Protocol 2: In Vitro 5-HT3 Receptor Functional Antagonist Assay (Calcium Flux)
This protocol outlines a cell-based functional assay to determine the antagonistic activity of this compound on the 5-HT3 receptor by measuring changes in intracellular calcium levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT3A receptor
-
Cell culture medium appropriate for the cell line
-
This compound working solutions
-
Serotonin (5-HT) hydrochloride (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
Seed the 5-HT3A expressing cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Incubation (Antagonist Mode):
-
Wash the cells twice with HBSS to remove excess dye.
-
Add this compound working solutions at various concentrations to the wells. Include a vehicle control (DMSO in HBSS).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Using the automated injector, add a pre-determined concentration of the 5-HT agonist (e.g., EC80 concentration) to all wells.
-
Continue to record the fluorescence intensity for a set period to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway
This compound acts as an antagonist at the 5-HT3 receptor, thereby blocking the downstream signaling cascade initiated by serotonin. The activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to a rapid influx of cations, including Ca2+.[9] This increase in intracellular calcium can subsequently activate various downstream signaling molecules.
Conclusion
These application notes provide a framework for the preparation and in vitro characterization of the 5-HT3 receptor antagonist, this compound. The provided protocols for solubilization in DMSO and for conducting a functional calcium flux assay can be adapted to suit specific experimental needs. Understanding the interaction of this compound with the 5-HT3 receptor and its impact on downstream signaling is crucial for its continued development as a potential therapeutic agent. Researchers should always adhere to standard laboratory safety practices and ensure the use of appropriate controls in all experiments.
References
- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DMSO stock solutions - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide Hybri-Max™, 0.2 μm filtered, BioReagent, suitable for hybridoma, ≥99.7%, Ampoule | Sigma-Aldrich [sigmaaldrich.com]
- 7. 二甲基亚砜 Hybri-Max™, 0.2 μm filtered, BioReagent, suitable for hybridoma, ≥99.7%, Ampoule | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of RG-12915 in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12915 is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] It has demonstrated significant efficacy as an anti-emetic agent, particularly in preventing emesis induced by cytotoxic drugs.[1] This document provides a summary of the available data and detailed protocols for the oral administration of this compound in canine models, intended to guide researchers in the fields of pharmacology, drug metabolism, and veterinary medicine.
Mechanism of Action
This compound exerts its anti-emetic effects by selectively blocking 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1][2][3] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT3 receptors on vagal afferents, initiating the vomiting reflex.[1][3] By antagonizing these receptors, this compound effectively blocks this signaling pathway, thereby preventing emesis.[1]
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Observation in Canines | Source |
| Efficacy | Highly protective against cisplatin-induced emesis. | [1] |
| Effective Oral Dose | 1 mg/kg | [1] |
| Selectivity | Potent and selective for 5-HT3 receptors. | [1] |
| Other Activities | Lacks significant antidopaminergic and gastroprokinetic activity. | [1] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) | Note | Source |
| 5-HT3 | 0.16 | High affinity | [1] |
| Alpha-1 Adrenergic | > 1000 | Low affinity | [1] |
| Alpha-2 Adrenergic | > 1000 | Low affinity | [1] |
| Beta Adrenergic | > 1000 | Low affinity | [1] |
| 5-HT1 | > 1000 | Low affinity | [1] |
| 5-HT2 | > 1000 | Low affinity | [1] |
| Cholinergic-muscarinic | > 1000 | Low affinity | [1] |
Experimental Protocols
The following are representative protocols for evaluating the anti-emetic efficacy of orally administered this compound in a canine model.
Protocol 1: Evaluation of Anti-Emetic Efficacy Against Cisplatin-Induced Emesis
Objective: To assess the efficacy of orally administered this compound in preventing emesis induced by the chemotherapeutic agent cisplatin in canines.
Materials:
-
This compound (oral formulation)
-
Cisplatin (injectable solution)
-
Beagle dogs (male or female, healthy, and acclimatized)
-
Standard canine diet and water
-
Observation cages
-
Syringes and needles for administration and blood sampling
-
Veterinary care supplies
Experimental Workflow:
Procedure:
-
Animal Selection and Acclimatization: Select healthy adult beagle dogs and acclimatize them to the laboratory environment for at least 7 days.
-
Baseline Assessment: Perform a thorough physical examination and collect baseline blood samples for hematology and serum chemistry.
-
Fasting: Fast the animals for 12 hours prior to drug administration, with water available ad libitum.
-
Drug Administration:
-
Administer this compound orally at the desired dose (e.g., 1 mg/kg). A control group should receive a placebo (vehicle).
-
One hour after the administration of this compound or placebo, administer cisplatin intravenously (e.g., 3 mg/kg).
-
-
Observation:
-
Immediately after cisplatin administration, place the dogs in individual observation cages.
-
Continuously observe the animals for signs of emesis (retching and vomiting) for a predetermined period (e.g., 8 hours).
-
-
Data Collection:
-
Record the latency to the first emetic episode.
-
Record the total number of emetic episodes for each animal.
-
Assess the severity of emesis if applicable.
-
-
Post-Observation Care: Provide supportive care as needed and monitor the animals for any adverse effects.
Protocol 2: Pharmacokinetic Study of Orally Administered this compound
Objective: To determine the pharmacokinetic profile of this compound in canines following oral administration.
Materials:
-
This compound (oral formulation)
-
Beagle dogs (male or female, healthy, and acclimatized, preferably with jugular catheters)
-
Standard canine diet and water
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use healthy, fasted (12 hours) beagle dogs. Placement of a jugular catheter is recommended for ease of frequent blood sampling.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 2 mL) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Safety and Tolerability
This compound is noted for its high selectivity for the 5-HT3 receptor, with minimal affinity for other receptors, which suggests a favorable safety profile with a low likelihood of off-target effects such as those associated with antidopaminergic agents.[1] However, as with any investigational compound, careful monitoring for adverse events during in-life studies is crucial.
Conclusion
This compound is a potent, orally effective 5-HT3 antagonist with demonstrated anti-emetic properties in canines. The protocols outlined in this document provide a framework for the continued investigation of its efficacy and pharmacokinetic profile. Further studies are warranted to fully characterize its disposition and to establish optimal dosing regimens for various clinical applications in veterinary medicine.
References
Application Notes and Protocols for Cyclophosphamide-Induced Emesis Studies with RG-12915
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant side effects of many anti-cancer drugs, including cyclophosphamide. The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that in humans. RG-12915 is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has demonstrated high efficacy in preventing emesis induced by cytotoxic drugs. Preclinical studies have shown that this compound is highly protective against cyclophosphamide/doxorubicin-induced emesis in the ferret model.[1] These application notes provide detailed protocols and data for researchers investigating the anti-emetic properties of this compound in a cyclophosphamide-induced emesis model.
Signaling Pathway of Cyclophosphamide-Induced Emesis
Cyclophosphamide induces emesis through a complex signaling cascade that involves the release of neurotransmitters that act on the chemoreceptor trigger zone (CTZ) in the area postrema and on vagal afferent nerves in the gastrointestinal tract. A key neurotransmitter in this process is serotonin (5-HT), which is released from enterochromaffin cells in the gut. 5-HT then activates 5-HT3 receptors on vagal afferent fibers, which transmit signals to the nucleus of the solitary tract (NTS) and the area postrema, ultimately triggering the vomiting reflex. This compound, as a potent 5-HT3 antagonist, blocks this signaling pathway at the 5-HT3 receptor, thereby preventing emesis.
References
RG-12915: A Potent and Selective 5-HT3 Receptor Antagonist for Investigating Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
RG-12915 is a highly potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a key player in serotonergic neurotransmission.[1][2] As a ligand-gated ion channel, the 5-HT3 receptor is implicated in a variety of physiological and pathological processes, including emesis, anxiety, and nociception. The exceptional potency and selectivity of this compound make it an invaluable tool for elucidating the role of 5-HT3 receptors in these serotonin-mediated pathways.
This document provides detailed application notes and protocols for the use of this compound in studying serotonin pathways. It is intended for researchers in academia and the pharmaceutical industry engaged in neuroscience, pharmacology, and drug discovery.
Mechanism of Action: this compound exerts its effects by competitively binding to the 5-HT3 receptor, thereby preventing the binding of the endogenous ligand, serotonin (5-HT).[1] Activation of the 5-HT3 receptor by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. By blocking this channel activation, this compound effectively inhibits downstream signaling events.
Applications:
-
Investigating the Role of 5-HT3 Receptors in Emesis: this compound has been extensively characterized as a potent anti-emetic agent, particularly in models of chemotherapy-induced emesis.[1] It can be used to study the central and peripheral mechanisms by which 5-HT3 receptors mediate the vomiting reflex.
-
Elucidating Serotonergic Signaling Pathways: Due to its high selectivity, this compound can be employed to isolate and study the specific contributions of 5-HT3 receptors to complex serotonergic signaling cascades.
-
Probing Receptor Structure and Function: As a high-affinity ligand, this compound can be utilized in radiolabelled form for receptor binding studies to characterize the distribution and density of 5-HT3 receptors in various tissues and to investigate the binding pockets of these receptors.
-
Screening and Development of Novel 5-HT3 Receptor Modulators: this compound can serve as a reference compound in high-throughput screening assays for the discovery of new 5-HT3 receptor agonists or antagonists.
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide a comparison with other well-characterized 5-HT3 receptor antagonists.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 0.16 nM | Radioligand binding assay | [1][3] |
| Ki | Not Reported | - | - |
| EC50 | Not Reported | - | - |
Table 2: In Vivo Potency of this compound
| Parameter | Value | Species/Model | Reference |
| ED50 | 0.004 mg/kg | Cisplatin-induced emesis in ferret | [1][3] |
Table 3: Comparative Pharmacology of 5-HT3 Receptor Antagonists
| Compound | IC50 (nM) | Ki (nM) | ED50 (mg/kg, ferret) |
| This compound | 0.16 | Not Reported | 0.004 |
| Ondansetron | ~2-10 | ~1-5 | ~0.01-0.1 |
| Granisetron | ~0.1-1 | ~0.05-0.5 | ~0.001-0.01 |
| Palonosetron | ~0.05-0.5 | ~0.02-0.2 | ~0.001-0.005 |
Note: The values for competitor compounds are approximate and can vary depending on the specific experimental conditions.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | Not Reported | - | - |
| Clearance (CL) | Not Reported | - | - |
| Volume of Distribution (Vd) | Not Reported | - | - |
| Bioavailability (F%) | Orally effective | Ferret, Dog | [1] |
Experimental Protocols
Protocol 1: In Vitro 5-HT3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT3 receptor.
Materials:
-
Membrane preparation from cells expressing 5-HT3 receptors (e.g., HEK293 cells)
-
Radioligand: [3H]-GR65630 or other suitable 5-HT3 receptor antagonist radioligand
-
This compound (as a reference compound)
-
Test compounds
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well microplates
-
Filter mats (GF/B or GF/C)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Initiate Binding: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through a filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled 5-HT3 antagonist). The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Cisplatin-Induced Emesis in Ferrets
This protocol is designed to evaluate the anti-emetic efficacy of this compound in a well-established animal model.
Materials:
-
Male ferrets (1-2 kg)
-
Cisplatin
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
Observation cages
Procedure:
-
Acclimatization: Acclimatize the ferrets to the observation cages for several days before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer this compound (or vehicle for the control group) via the desired route (e.g., oral, intravenous, or subcutaneous) at a predetermined time before cisplatin administration.
-
Induction of Emesis: Administer cisplatin (typically 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of emesis for each dose of this compound. The ED50 (the dose that produces 50% of the maximal anti-emetic effect) can be determined by non-linear regression analysis.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for the In Vitro 5-HT3 Receptor Binding Assay.
References
Application Notes & Protocols: Experimental Design for RG-12915 Antiemetic Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG-12915 is a novel, potent, and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist under investigation for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The emetic reflex is a complex process mediated by various neurotransmitter systems, with serotonin (5-HT) playing a crucial role.[1] Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[2][3] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the central vomiting system, including the chemoreceptor trigger zone (CTZ) in the area postrema.[2][3][4] this compound is designed to block these receptors, thereby inhibiting the initiation of the emetic reflex.[4][5]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and safety assessment.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[6] Activation of this receptor by serotonin leads to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), causing depolarization of the neuronal membrane and propagation of the emetic signal.[6] By binding to the 5-HT3 receptor, this compound prevents serotonin from initiating this signaling cascade.
Experimental Protocols
A tiered approach is recommended for the evaluation of this compound, beginning with in vitro assays to confirm target engagement and functional activity, followed by in vivo models to establish efficacy.
In Vitro Characterization
A. Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of this compound for the human 5-HT3 receptor.[7]
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]Granisetron (a high-affinity 5-HT3 antagonist).[8]
-
Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., Ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound (e.g., 10 concentrations spanning a 5-log unit range).
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]Granisetron (at or below its Kd), and varying concentrations of this compound.[10]
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific [3H]Granisetron binding) and convert it to a Ki value using the Cheng-Prusoff equation.[10]
-
B. Functional Assay: Calcium Flux Assay for Antagonist Activity (IC50)
This assay measures the ability of this compound to block 5-HT3 receptor function, which is the opening of a calcium-permeable ion channel.[6][11]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT3 receptor agonist (e.g., Serotonin or m-chlorophenylbiguanide).[11]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with fluidic injection capabilities (e.g., FlexStation).
-
-
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of the 5-HT3 agonist (a concentration that elicits ~80% of the maximal response, EC80) into the wells.
-
Monitor the change in fluorescence intensity over time. The influx of calcium upon channel opening will cause an increase in fluorescence.[12]
-
Plot the inhibition of the agonist-induced calcium flux against the concentration of this compound to determine the IC50 value.
-
In Vivo Efficacy Models
A. Cisplatin-Induced Emesis in Ferrets
The ferret is a gold-standard model for antiemetic research as it has a well-developed emetic reflex similar to humans.[13][14]
-
Objective: To evaluate the efficacy of this compound in preventing acute emesis induced by a highly emetogenic chemotherapeutic agent.
-
Animals: Male ferrets.
-
Protocol:
-
Acclimatize animals to the experimental cages.
-
Administer this compound (or vehicle control) via a clinically relevant route (e.g., intravenously or orally) at various dose levels. A positive control group (e.g., Ondansetron) should be included.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, IV).[13]
-
Observe the animals continuously for a period of 4-6 hours.[15]
-
Record the latency to the first emetic event (retching or vomiting) and the total number of retches and vomits for each animal.
-
Analyze the data to determine the dose-dependent effect of this compound on reducing emetic episodes.
-
B. Cisplatin-Induced Pica in Rats
Rats do not vomit but exhibit pica (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is considered an analogue of nausea and vomiting.[16][17][18]
-
Objective: To assess the anti-nausea/antiemetic potential of this compound in a rodent model.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Protocol:
-
Acclimatize rats to individual cages with free access to food, water, and a pre-weighed amount of kaolin.
-
Establish a baseline of daily food, water, and kaolin intake.
-
Administer this compound (or vehicle/positive control) at various doses.
-
Administer cisplatin (e.g., 3-6 mg/kg, IP).
-
Over the next 24-72 hours, measure the consumption of kaolin, food, and water daily.
-
A significant reduction in cisplatin-induced kaolin consumption indicates antiemetic/anti-nausea activity.[17][19]
-
Data Presentation
Quantitative data should be summarized in clear, concise tables.
Table 1: In Vitro Characterization of this compound
| Assay | Parameter | This compound | Ondansetron (Control) |
|---|---|---|---|
| 5-HT3 Receptor Binding | Ki (nM) | Value ± SEM | Value ± SEM |
| Calcium Flux Assay | IC50 (nM) | Value ± SEM | Value ± SEM |
Table 2: Efficacy of this compound in the Ferret Emesis Model
| Treatment Group (Dose, mg/kg) | N | Latency to First Emetic Event (min) | Total Emetic Episodes (Retch + Vomit) | % Protection |
|---|---|---|---|---|
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM | 0% |
| This compound (Low Dose) | 8 | Mean ± SEM | Mean ± SEM | Value |
| This compound (Mid Dose) | 8 | Mean ± SEM | Mean ± SEM | Value |
| This compound (High Dose) | 8 | Mean ± SEM | Mean ± SEM | Value |
| Ondansetron (Control) | 8 | Mean ± SEM | Mean ± SEM | Value |
Table 3: Efficacy of this compound in the Rat Pica Model
| Treatment Group (Dose, mg/kg) | N | Kaolin Consumption ( g/24h ) | Food Intake ( g/24h ) |
|---|---|---|---|
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM |
| This compound (Mid Dose) | 10 | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM |
| Ondansetron (Control) | 10 | Mean ± SEM | Mean ± SEM |
Experimental Workflows and Logic
References
- 1. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High calcium permeability of serotonin 5-HT3 receptors on presynaptic nerve terminals from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RG-12915 dose-response curve analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the dose-response curve analysis of RG-12915.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Question: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
Answer:
High non-specific binding can obscure the true specific binding of this compound to the 5-HT3 receptor, leading to inaccurate affinity (Kd) and receptor density (Bmax) determination. Ideally, non-specific binding should be less than 50% of the total binding.[1]
Potential Causes and Solutions:
| Potential Cause | Solutions |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value for the radioligand.[1] - Check Radioligand Purity: Ensure the radiochemical purity is >90% as impurities can increase non-specific binding.[1][2] - Consider Hydrophobicity: More hydrophobic ligands tend to have higher non-specific binding.[1][2] |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of membrane protein to an optimal range, typically 100-500 µg per assay.[1] - Ensure Proper Homogenization: Thoroughly wash membranes to remove any endogenous ligands or interfering substances.[1] |
| Assay Conditions | - Optimize Incubation: Shorten incubation time or lower the temperature, ensuring equilibrium for specific binding is still achieved.[1] - Modify Assay Buffer: Include agents like Bovine Serum Albumin (BSA), salts, or detergents to reduce non-specific interactions.[1][2][3] Coating filters with BSA can also be beneficial.[1] - Optimize Washing: Increase the volume and/or number of washes with ice-cold buffer.[1][3] |
Question: My in-vivo anti-emetic study with this compound in ferrets is showing inconsistent results. What factors could be contributing to this variability?
Answer:
In-vivo studies can be influenced by a variety of factors. Ensuring a standardized protocol is crucial for reproducible results.
Potential Factors and Solutions:
| Potential Factor | Solutions |
| Animal Handling and Acclimation | - Proper Acclimation: Allow ferrets to acclimate to the housing and experimental conditions to reduce stress-induced variability. - Consistent Handling: Ensure all animals are handled similarly by trained personnel. |
| Cisplatin Administration | - Consistent Dosing: Use a precise and consistent dose of cisplatin to induce a reliable emetic response. Doses around 10 mg/kg are commonly used for acute emesis models in ferrets.[4] - Route of Administration: Maintain a consistent route of administration (e.g., intravenous) for cisplatin.[5][6] |
| This compound Formulation and Administration | - Proper Formulation: Ensure this compound is properly solubilized and the formulation is stable. - Accurate Dosing: Administer precise doses of this compound based on individual animal body weights. - Timing of Administration: Administer this compound at a consistent time point relative to the cisplatin challenge. |
| Observation and Scoring | - Blinded Observation: Whenever possible, the observer scoring the emetic episodes should be blinded to the treatment groups. - Clear Definitions: Use clear and consistent definitions for retching and vomiting episodes. |
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer:
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][3] The 5-HT3 receptor is a ligand-gated ion channel.[7] When activated by serotonin (5-HT), it allows for the influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization.[7] By blocking this receptor, this compound inhibits the signaling pathways that can lead to nausea and vomiting, particularly those induced by chemotherapeutic agents like cisplatin.[1]
Question: What are the key quantitative parameters of this compound?
Answer:
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay/Model |
| IC50 | 0.16 nM | Radioligand binding assay for 5-HT3 receptor displacement.[1][3] |
| ED50 | 0.004 mg/kg (p.o. or i.v.) | Attenuation of cisplatin-induced emetic episodes in the ferret.[1] |
Question: Can you provide a general protocol for a 5-HT3 receptor radioligand binding assay?
Answer:
Below is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound like this compound for the 5-HT3 receptor. This should be optimized for your specific experimental conditions.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the 5-HT3 receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [3H]granisetron), typically at or below its Kd.
-
Increasing concentrations of this compound (for the competition curve).
-
For determining non-specific binding, use a high concentration of a known 5-HT3 antagonist (e.g., ondansetron).
-
For determining total binding, add buffer instead of a competing ligand.
-
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
Question: What is the downstream signaling pathway of the 5-HT3 receptor that this compound inhibits?
Answer:
The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations, which triggers a signaling cascade. This compound, as an antagonist, blocks the initiation of this pathway.
5-HT3 Receptor Signaling Pathway
Caption: The 5-HT3 receptor-mediated signaling pathway leading to emesis.
Pathway Description:
-
Activation: Serotonin (5-HT) binds to and activates the 5-HT3 receptor.[8]
-
Ion Influx: This activation opens the ion channel, allowing an influx of extracellular calcium (Ca2+) through the 5-HT3 receptor itself and L-type Ca2+ channels.[8]
-
Intracellular Ca2+ Release: The initial increase in cytoplasmic Ca2+ triggers further Ca2+ release from the endoplasmic reticulum stores through ryanodine receptors (RyRs) in a process called calcium-induced calcium release (CICR).[8]
-
Downstream Signaling: The elevated intracellular Ca2+ concentration leads to the activation of Calmodulin (CaM), which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKIIα).[8]
-
ERK Activation: Activated CaMKIIα then leads to the activation of the ERK1/2 signaling pathway.[8]
-
Physiological Response: This signaling cascade ultimately contributes to the physiological response of emesis (vomiting).[8]
This compound acts at the very beginning of this pathway by preventing 5-HT from binding to and activating the 5-HT3 receptor, thereby inhibiting the entire downstream cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
optimizing RG-12915 dosage in animal models
Disclaimer: The information provided in this technical support center is intended for guidance in preclinical research settings. The available data on RG-12915 is limited, and much of the guidance is based on the established knowledge of the 5-HT3 receptor antagonist class. Researchers should always conduct their own dose-finding and safety studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] Its primary mechanism of action is to block the action of serotonin (5-HT) at the 5-HT3 receptors, which are located on vagal afferents in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. By blocking these receptors, this compound can prevent the emetic signals generated by certain stimuli, such as chemotherapy.[1]
Q2: In which animal models has the efficacy of this compound been demonstrated?
A2: The anti-emetic efficacy of this compound has been demonstrated in ferret and dog models of cisplatin-induced and cyclophosphamide/doxorubicin-induced emesis.[1]
Q3: What is a recommended starting dose for this compound in an anti-emesis model?
A3: In ferrets, an effective dose (ED50) for cisplatin-induced emesis has been reported as 0.004 mg/kg when administered intravenously or orally.[1] In dogs, a dose of 1 mg/kg administered orally was shown to be highly protective against cisplatin-induced emesis.[1] For other indications or animal models, a dose-finding study is highly recommended.
Q4: What are the known pharmacokinetic properties of this compound?
Q5: What is the known safety and toxicity profile of this compound?
A5: There is no specific public data on the toxicology of this compound. However, the 5-HT3 antagonist class is generally considered to have a good safety profile. Potential class-wide adverse effects to be aware of in preclinical studies include the possibility of QT interval prolongation and, at high doses or in combination with other serotonergic agents, a theoretical risk of serotonin syndrome. Animal studies with other 5-HT3 antagonists have generally shown no increased risk of major adverse events at therapeutic doses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Inadequate Dose: The dose may be too low for the specific animal model or the severity of the emetic challenge. - Route of Administration: The chosen route may result in poor bioavailability. - Timing of Administration: The drug may not have been administered at the optimal time relative to the emetic stimulus. | - Conduct a dose-response study to determine the optimal dose. - If using oral administration, consider intravenous or subcutaneous routes to ensure systemic exposure. - Administer this compound 30-60 minutes prior to the emetic challenge. |
| Unexpected Behavioral Changes | - Off-Target Effects: Although this compound is reported to be selective, high doses could potentially lead to off-target effects. - Anxiolytic-like Effects: Some 5-HT3 antagonists have been reported to have anxiolytic-like properties in animal models. | - Reduce the dose to the lowest effective concentration. - Include a vehicle-only control group to assess baseline behavior. - Carefully observe and record all behavioral changes. |
| Variable Results Between Animals | - Biological Variability: Individual differences in metabolism and drug response are common. - Experimental Technique: Inconsistent administration or handling of animals can introduce variability. | - Increase the number of animals per group to improve statistical power. - Ensure consistent and standardized experimental procedures for all animals. - Consider potential differences due to sex or strain of the animal model. |
Data Presentation
Table 1: Efficacy of this compound in Animal Models of Chemotherapy-Induced Emesis
| Animal Model | Emetogen | Route of Administration | Effective Dose | Reference |
| Ferret | Cisplatin | Intravenous (i.v.) or Oral (p.o.) | ED50: 0.004 mg/kg | [1] |
| Ferret | Cyclophosphamide/Doxorubicin | Oral (p.o.) | Protective | [1] |
| Dog | Cisplatin | Oral (p.o.) | 1 mg/kg | [1] |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor | IC50 (nM) | Reference |
| 5-HT3 | 0.16 | [1] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound for Anti-Emetic Efficacy in the Ferret Model
-
Animal Model: Male ferrets (1-1.5 kg).
-
Acclimation: Acclimate animals to the laboratory environment for at least 7 days.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline). Prepare serial dilutions to achieve the desired dose range (e.g., 0.001, 0.003, 0.01, 0.03 mg/kg).
-
Drug Administration: Administer the selected doses of this compound or vehicle via intravenous (i.v.) or oral (p.o.) route to different groups of ferrets (n=6-8 per group).
-
Emetic Challenge: 30 minutes after this compound administration, administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.p.).
-
Observation: Observe the animals continuously for a period of 4 hours for the number of retches and vomits.
-
Data Analysis: Calculate the percentage of animals protected from emesis at each dose level. Determine the ED50 value using appropriate statistical software.
Mandatory Visualizations
Caption: Mechanism of action of this compound in preventing chemotherapy-induced emesis.
Caption: Experimental workflow for determining the optimal anti-emetic dose of this compound.
References
Technical Support Center: RG-12915 Stability and Storage
Important Notice: There is currently no publicly available scientific literature or specific documentation detailing the stability and storage conditions for a compound designated "RG-12915." The information provided below is based on general best practices for handling research compounds and may not be specific to this compound. Researchers should always consult the manufacturer or supplier for specific handling instructions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a novel research compound like this compound?
A: In the absence of specific data for this compound, it is recommended to store the compound in a cool, dry, and dark place. A common practice is to store new compounds at -20°C or -80°C, especially if their long-term stability at room temperature is unknown. The container should be tightly sealed to prevent moisture and air exposure.
Q2: How can I determine the stability of this compound in my experimental conditions?
A: To determine the stability of this compound, you would need to conduct a stability study. This typically involves subjecting the compound to various conditions (e.g., different temperatures, pH levels, light exposure) over a period of time and then analyzing its purity and concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q3: What are potential signs of degradation for a research compound?
A: Visual signs of degradation can include a change in color, appearance of particulate matter, or difficulty in dissolving the compound. However, chemical degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions for each experiment. 3. Perform a quick purity check of your compound using an appropriate analytical method if available. |
| Compound precipitates out of solution | Poor solubility or compound degradation leading to less soluble products. | 1. Confirm the appropriate solvent and concentration for this compound. 2. Try gentle warming or sonication to aid dissolution, provided the compound is stable under these conditions. 3. Filter the solution before use to remove any undissolved particles. |
| Loss of biological activity | The compound may be unstable under assay conditions (e.g., temperature, pH of the buffer). | 1. Investigate the stability of this compound in your specific assay buffer and at the assay temperature. 2. Minimize the pre-incubation time of the compound in the assay buffer. |
Experimental Protocols
General Protocol for Assessing Compound Stability (Example)
This is a generalized protocol and would need to be adapted based on the specific properties of this compound.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:
-
Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 40°C).
-
pH: Dilute the compound in buffers of different pH values (e.g., pH 3, pH 7.4, pH 9).
-
Light: Expose the solution to UV and visible light.
-
-
Time Points: Collect samples at different time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the purity and concentration of this compound in each sample using a validated analytical method like HPLC.
-
Data Evaluation: Compare the results from the stressed samples to a control sample stored under ideal conditions (e.g., -80°C, protected from light). A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Visualizing Experimental Workflow
Below is a conceptual workflow for a typical compound stability assessment.
Caption: Conceptual workflow for assessing the stability of a research compound.
troubleshooting RG-12915 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound RG-12915.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] Its primary mechanism of action is to block the action of serotonin at 5-HT3 receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. By antagonizing these receptors, this compound effectively suppresses nausea and vomiting, particularly chemotherapy-induced emesis.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).
Q4: What are the key in-vitro and in-vivo potency measures for this compound?
A4: In radioligand binding assays, this compound is a potent displacer of binding to 5-HT3 sites with an IC50 value of 0.16 nM.[1][2] In in-vivo studies with ferrets, it has shown a low ED50 value of 0.004 mg/kg for attenuating cisplatin-induced emetic episodes.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
In-Vitro Experiments (e.g., Radioligand Binding Assays)
Issue: High variability or inconsistent IC50 values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell/Membrane Preparation | Ensure consistent cell density and passage number. Use a standardized protocol for membrane preparation to minimize variability between batches. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Reagent Instability | Prepare fresh dilutions of this compound and radioligand for each experiment. Avoid repeated freeze-thaw cycles. |
| Incubation Time and Temperature | Optimize and strictly control incubation time and temperature to ensure equilibrium is reached consistently. |
| Non-specific Binding | Use an appropriate concentration of a non-labeled ligand to determine non-specific binding accurately. Consider using pre-coated plates or different filter types to reduce background. |
| Improper Washing | Ensure a consistent and thorough washing procedure to remove unbound radioligand without dislodging bound ligand. |
In-Vivo Experiments (e.g., Anti-Emetic Studies in Animal Models)
Issue: High variability in the emetic response between subjects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Animal Health and Acclimatization | Ensure all animals are healthy and properly acclimatized to the housing and experimental conditions before the study begins. |
| Route and Volume of Administration | Standardize the route of administration (e.g., i.v., p.o.) and the volume of the vehicle to ensure consistent drug exposure. |
| Emetic Stimulus | The dose and administration of the emetic agent (e.g., cisplatin) should be precisely controlled. The emetogenicity of the chemotherapeutic agent is a major factor influencing outcomes.[3] |
| Fasting and Diet | Implement a consistent fasting period before the experiment and control the diet, as these factors can influence gastrointestinal function and emesis. |
| Observer Bias | Use blinded observers for scoring emetic episodes to minimize bias. Clear and consistent definitions of retching and vomiting should be established. |
| Stress | Minimize animal stress through proper handling and a controlled experimental environment, as stress can influence physiological responses. |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor (General Protocol)
This protocol provides a general framework for determining the binding affinity of this compound to 5-HT3 receptors.
Materials:
-
HEK293 cells expressing human 5-HT3A receptors
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Radioligand (e.g., [3H]granisetron)
-
This compound
-
Non-specific binding agent (e.g., high concentration of unlabeled granisetron)
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the 5-HT3A receptor.
-
Wash cells with ice-cold PBS.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound (for competition assay) or varying concentrations of radioligand (for saturation assay).
-
For non-specific binding wells, add a high concentration of the non-labeled competitor.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
For saturation assays, plot specific binding against the radioligand concentration to determine the Kd and Bmax values.
-
Cisplatin-Induced Emesis in Ferrets (In-Vivo Protocol)
This protocol outlines a general procedure for evaluating the anti-emetic efficacy of this compound in a ferret model.
Materials:
-
Male ferrets
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Cisplatin
-
Anesthetic (for catheter placement, if applicable)
-
Observation cages
Methodology:
-
Animal Preparation:
-
Acclimatize ferrets to the housing and experimental conditions for at least one week.
-
Fast the animals overnight before the experiment, with water available ad libitum.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before cisplatin administration.
-
-
Induction of Emesis:
-
Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.
-
-
Observation:
-
Place each ferret in an individual observation cage.
-
Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
The latency to the first emetic episode should also be recorded.
-
-
Data Analysis:
-
Calculate the mean number of emetic episodes for each treatment group.
-
Determine the percentage of animals in each group that are protected from emesis.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the efficacy of this compound with the vehicle control.
-
Data Presentation
Table 1: In-Vitro and In-Vivo Potency of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 0.16 nM | Radioligand Binding (5-HT3) | [1][2] |
| ED50 | 0.004 mg/kg | Cisplatin-induced emesis (ferret, i.v./p.o.) | [1] |
Table 2: Comparative Efficacy of Intravenous 5-HT3 Antagonists in Cisplatin-Induced Emesis (Acute Phase)
| Drug | Dose | Complete Response Rate (%) | Notes |
| This compound | 2.0 mg/kg | Efficacy observed | Dose-ranging study in humans showed antiemetic effects at this dose.[4] |
| Ondansetron | 8 mg or 0.15 mg/kg | 40-60% | Efficacy varies with cisplatin dose. |
| Granisetron | 1-3 mg or 10-40 µg/kg | 45-65% | Generally considered at least as effective as ondansetron.[5][6] |
| Tropisetron | 5 mg | 40-55% | Meta-analyses suggest it may be less effective than granisetron in some cases.[5][6] |
| Dolasetron | 100 mg or 1.8 mg/kg | 40-60% | Similar efficacy to ondansetron. |
Note: Complete response is typically defined as no emetic episodes and no use of rescue medication in the first 24 hours after chemotherapy. Efficacy rates are approximate and can vary based on the specific chemotherapy regimen and patient population.
Visualizations
Caption: Mechanism of action of this compound in chemotherapy-induced emesis.
Caption: General experimental workflows for this compound evaluation.
References
- 1. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inconsistency of prognostic factors for post-chemotherapy nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-ranging antiemetic evaluation of the serotonin antagonist RG 12915 in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A meta-analysis comparing the efficacy of four 5-HT3-receptor antagonists for acute chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
RG-12915 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of RG-12915.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Its primary therapeutic action is attributed to the inhibition of this receptor, which is involved in emesis (vomiting).[1]
Q2: Is there any published data on the off-target activity of this compound?
Yes, an early study investigated the selectivity of this compound against a limited panel of receptors. The findings indicate that this compound has a high degree of selectivity for the 5-HT3 receptor.[1]
Q3: What experimental approaches can be used to comprehensively profile the off-target effects of this compound?
To build a comprehensive off-target profile for this compound, a multi-pronged approach is recommended, including:
-
Broad Panel Kinase Profiling: To assess interactions with a wide range of kinases.
-
Receptor Binding Assays: To screen against a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and other receptors.
-
Cellular Thermal Shift Assay (CETSA): To identify direct target engagement and off-target binding within a cellular context.[2][3][4][5][6]
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound. Researchers are encouraged to generate more extensive data using modern profiling platforms.
| Target | Assay Type | IC50 Value | Reference |
| 5-HT3 Receptor | Radioligand Binding | 0.16 nM | [1] |
| Alpha-1 Adrenergic Receptor | Radioligand Binding | > 1 µM | [1] |
| Alpha-2 Adrenergic Receptor | Radioligand Binding | > 1 µM | [1] |
| Beta Adrenergic Receptor | Radioligand Binding | > 1 µM | [1] |
| 5-HT1 Receptor | Radioligand Binding | > 1 µM | [1] |
| 5-HT2 Receptor | Radioligand Binding | > 1 µM | [1] |
| Cholinergic-Muscarinic Receptor | Radioligand Binding | > 1 µM | [1] |
Signaling Pathway and Experimental Workflows
To visualize the known on-target pathway and the experimental approaches to identify off-target effects, the following diagrams are provided.
Caption: On-target 5-HT3 receptor signaling pathway and mechanism of this compound action.
References
- 1. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. CETSA [cetsa.org]
Technical Support Center: Improving RG-12915 Bioavailability for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the research compound RG-12915.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2][3] It has been shown to be orally effective in preclinical models as an inhibitor of cytotoxic drug-induced emesis.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClN₂O₂ | [1][2][4] |
| Molecular Weight | 360.88 g/mol | [1][2][4] |
| LogP | 3.7 | [1] |
| Solubility | Soluble in DMSO | [2] |
Q2: What does the LogP value of 3.7 suggest about this compound's bioavailability?
A2: A LogP value of 3.7 indicates that this compound is lipophilic. While a degree of lipophilicity is necessary for a drug to cross cell membranes, a high LogP value can sometimes be associated with poor aqueous solubility, which can be a limiting factor for oral absorption and bioavailability.[5]
Q3: My in vitro assays show high potency for this compound, but I'm observing low efficacy in my animal models. What could be the issue?
A3: A common reason for a discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter the bloodstream. Low aqueous solubility or poor permeability can significantly limit the amount of drug that reaches its target, leading to reduced efficacy in vivo.
Q4: What are the initial steps to troubleshoot suspected low oral bioavailability of this compound?
A4: The first step is to characterize the compound's fundamental biopharmaceutical properties:
-
Aqueous Solubility: Determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its dissolution potential in the gastrointestinal tract.
-
Permeability: Assess the permeability of this compound using an in vitro model such as the Caco-2 cell permeability assay.
Based on these findings, you can classify this compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate strategy to enhance its bioavailability.
Troubleshooting Guides
Problem: Inconsistent or highly variable results in animal pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Steps |
| Poor formulation and dosing vehicle | The compound may not be fully dissolved or uniformly suspended in the dosing vehicle, leading to inaccurate dosing. • Solution: Develop a stable, homogenous formulation. For poorly soluble compounds, consider using co-solvents, surfactants, or creating a micronized suspension. Ensure the formulation is well-mixed before each administration. |
| Food effects | The presence or absence of food in the animal's stomach can significantly impact the absorption of a drug.[6] • Solution: Standardize the feeding schedule for your study animals (e.g., fasted or fed state) to minimize variability. |
| First-pass metabolism | The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound reaching systemic circulation.[7] • Solution: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. If first-pass metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) may be beneficial.[7] |
Problem: this compound precipitates out of the formulation during preparation or upon administration.
| Possible Cause | Troubleshooting Steps |
| Supersaturation and precipitation | The concentration of this compound in the dosing vehicle may exceed its thermodynamic solubility, leading to precipitation upon standing or dilution in the aqueous environment of the GI tract. • Solution: Reduce the drug concentration in the formulation. Incorporate precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into the formulation to maintain a supersaturated state. |
| pH-dependent solubility | This compound's solubility may be highly dependent on pH. A change in pH from the formulation to the gastrointestinal environment can cause it to precipitate. • Solution: Determine the pH-solubility profile of this compound. If solubility is significantly higher at a particular pH, consider using a buffered formulation. For acidic or basic compounds, salt formation can also be explored to improve solubility and dissolution rate. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in physiologically relevant aqueous buffers.
Methodology:
-
Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of an this compound formulation.
Methodology:
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Select a medium based on the solubility data (e.g., 900 mL of 0.1 N HCl or a buffered solution). For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to achieve sink conditions.[8]
-
Procedure:
-
Place the this compound formulation (e.g., a capsule or tablet containing a known dose) into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method.
Protocol 3: General In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of an this compound formulation.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of this compound (solubilized in a suitable vehicle) via tail vein injection to determine the absolute bioavailability.
-
Oral (PO) Group: Administer the test formulation of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[9][10]
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
Visualizations
References
- 1. RG 12915 | C20H25ClN2O2 | CID 130427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
RG-12915 Formulation Technical Support Center
This technical support center provides guidance on the formulation of RG-12915 for in vivo experiments. The following information is based on available data and general best practices for preclinical formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the action of serotonin at 5-HT3 receptors, which are located on vagal afferent nerves in the chemoreceptor trigger zone of the brain. This antagonism results in the suppression of nausea and vomiting, particularly that induced by chemotherapy.[3]
Q2: What are the basic physicochemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClN₂O₂ | MedKoo Biosciences, PubChem[2][3] |
| Molecular Weight | 360.88 g/mol | MedKoo Biosciences[2] |
| Appearance | Solid powder | MedKoo Biosciences[2] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |
Q3: How should solid this compound be stored?
For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[2]
Formulation Troubleshooting and Guides
Q4: My this compound precipitated out of solution after diluting my DMSO stock with saline. What can I do?
This is a common issue when formulating poorly water-soluble compounds. Here are several strategies to troubleshoot this problem:
-
Optimize Co-Solvent Concentration: The final concentration of DMSO in your formulation may be too low to maintain solubility. While it's crucial to minimize DMSO due to potential toxicity, a slightly higher concentration might be necessary. It is important to keep the final DMSO concentration consistent across all treatment groups, including the vehicle control.
-
Use a Different Vehicle System: Consider using a vehicle system designed for poorly soluble compounds. A popular choice is a solution containing polyethylene glycol 400 (PEG400) and/or polysorbate 80 (Tween® 80). These excipients can help to maintain the solubility of the compound in an aqueous solution.
-
Prepare a Suspension: If a true solution cannot be achieved at the desired concentration, you may need to prepare a suspension for oral administration. This typically involves using a suspending agent like carboxymethylcellulose (CMC) or methylcellulose.
-
Sonication: Gentle sonication in a bath sonicator can sometimes help to redissolve small amounts of precipitate and create a more homogenous dispersion.
Below is a decision-making workflow for addressing formulation issues.
Caption: Troubleshooting workflow for this compound formulation.
Q5: What are some common vehicles for intravenous or oral administration of compounds like this compound?
The choice of vehicle is critical for ensuring drug delivery and minimizing animal-to-animal variability. Below is a table of common vehicle components.
| Vehicle Component | Route of Administration | Typical Concentration | Notes |
| Saline (0.9% NaCl) | IV, IP, SC, PO | N/A | Standard aqueous vehicle. May require co-solvents for this compound. |
| DMSO | IV, IP, SC, PO | <10% v/v | Excellent solubilizing agent, but can be toxic at higher concentrations.[4] |
| PEG400 | IV, IP, PO | 10-40% v/v | Common co-solvent to improve solubility. |
| Tween® 80 | IV, IP, PO | 1-5% v/v | Surfactant used to increase solubility and stability. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | IV, IP, PO | 20-40% w/v | Forms inclusion complexes to enhance aqueous solubility. |
| Carboxymethylcellulose (CMC) | PO | 0.5-1% w/v | Suspending agent for oral gavage formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Injection
This protocol provides a general method for preparing a solution of this compound for IV administration. The final concentrations of excipients may need to be optimized for your specific dose.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle. For example, a vehicle could consist of 10% DMSO, 40% PEG400, and 50% saline.
-
Combine and Mix: Slowly add the this compound stock solution to the vehicle while vortexing to achieve the desired final concentration.
-
Final Volume Adjustment: Add the remaining vehicle component (e.g., saline) to reach the final volume.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer the formulation to the animals immediately or store appropriately (e.g., at 4°C, protected from light) for a short period. Always prepare fresh if possible.
The following diagram illustrates the general workflow for preparing an injectable formulation.
Caption: Workflow for preparing an injectable this compound formulation.
Signaling Pathway
Simplified Signaling Pathway of this compound Action
This compound acts as an antagonist at the 5-HT3 receptor. The binding of serotonin (5-HT) to this receptor, which is a ligand-gated ion channel, normally causes depolarization of the neuron. This compound competitively blocks this binding, thereby inhibiting the downstream signaling cascade that can lead to emesis.
Caption: Simplified diagram of this compound antagonism at the 5-HT3 receptor.
References
- 1. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. RG 12915 | C20H25ClN2O2 | CID 130427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
interpreting inconsistent results with RG-12915
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with RG-12915.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Its primary function is to block the action of serotonin (5-HT) at these receptors, which are ligand-gated ion channels. This blockade is the basis for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting.[1]
Q2: What is the reported potency of this compound?
In radioligand binding assays, this compound demonstrates a high affinity for 5-HT3 binding sites with an IC50 value of 0.16 nM.[1] In functional assays, it has been shown to have an ED50 value of 0.004 mg/kg for attenuating cisplatin-induced emetic episodes in ferrets when administered intravenously or orally.[1]
Q3: Is this compound selective for the 5-HT3 receptor?
Yes, this compound is highly selective for the 5-HT3 receptor.[1] Studies have shown that it does not significantly displace ligands for alpha-1, alpha-2, and beta-adrenergic, 5-HT1, 5-HT2, or cholinergic-muscarinic sites at concentrations below 1 µM.[1] It also lacks significant antidopaminergic activity.[1]
Q4: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound hydrochloride is typically soluble in aqueous solutions. For stock solutions, sterile water or a buffer such as PBS is recommended. It is advisable to prepare fresh solutions for each experiment. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.
Troubleshooting Inconsistent Results
Problem 1: Higher than expected EC50/IC50 values in cell-based assays.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration | Verify the initial concentration of the stock solution using a validated analytical method such as HPLC. |
| Cell Line Variability | Ensure consistent cell passage number and health. Variability in 5-HT3 receptor expression can occur with high passage numbers. |
| Assay Interference | Components of the assay medium or the detection system may interfere with this compound. Run appropriate vehicle controls and test for assay artifacts. |
Problem 2: Variability in antiemetic efficacy in animal models.
| Potential Cause | Recommended Action |
| Pharmacokinetic Variability | Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals or strains can lead to variable exposure. Consider performing pharmacokinetic studies to correlate plasma levels with efficacy. |
| Route of Administration | Ensure consistent and accurate administration (p.o. or i.v.). For oral administration, consider the fed/fasted state of the animals. |
| Emetic Challenge Intensity | The dose and batch of the emetic agent (e.g., cisplatin) can influence the emetic response. Ensure a consistent and validated emetic challenge protocol. |
| Animal Stress | High levels of stress can impact physiological responses. Acclimatize animals properly and handle them consistently to minimize stress. |
Problem 3: Unexpected off-target effects observed at high concentrations.
| Potential Cause | Recommended Action |
| Receptor Promiscuity | Although highly selective, at very high concentrations, this compound may interact with other receptors. |
| Compound Purity | Verify the purity of the this compound batch using analytical methods like LC-MS or NMR. Impurities could be responsible for off-target effects. |
| Cellular Toxicity | High concentrations of any compound can induce non-specific cellular stress or toxicity. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assays. |
Experimental Protocols
Protocol 1: In Vitro 5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]-GR65630 or other suitable 5-HT3 receptor antagonist radioligand.
-
Binding buffer: 50 mM HEPES, pH 7.4.
-
Wash buffer: Cold 50 mM HEPES, pH 7.4.
-
Non-specific binding control: 10 µM Granisetron or other potent 5-HT3 antagonist.
-
This compound serial dilutions.
Procedure:
-
Prepare cell membranes from HEK293-h5HT3R cells.
-
In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg protein).
-
Add 25 µL of [3H]-GR65630 (final concentration ~0.5 nM).
-
Add 25 µL of this compound serial dilutions or vehicle control. For non-specific binding, add 25 µL of 10 µM Granisetron.
-
Incubate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Wash filters three times with 3 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Antiemetic Efficacy in Ferrets
Objective: To evaluate the in vivo efficacy of this compound in preventing cisplatin-induced emesis.
Materials:
-
Male ferrets (1-1.5 kg).
-
Cisplatin (10 mg/kg, i.p.).
-
This compound (various doses, p.o. or i.v.).
-
Vehicle control (e.g., saline).
Procedure:
-
Acclimatize ferrets to the experimental conditions for at least 7 days.
-
Fast animals overnight before the experiment, with water ad libitum.
-
Administer this compound or vehicle control at the desired time point before the cisplatin challenge (e.g., 60 minutes for p.o., 15 minutes for i.v.).
-
Administer cisplatin (10 mg/kg, i.p.).
-
Observe each animal individually for 4 hours for the number of retches and vomits (emetic episodes).
-
Quantify the antiemetic effect as the percentage reduction in the number of emetic episodes compared to the vehicle-treated group.
-
Calculate the ED50 value based on the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of 5-HT3 Receptor Antagonists: RG-12915 and Ondansetron in the Management of Chemotherapy-Induced Nausea and Vomiting
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of RG-12915 and ondansetron, two selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonists developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).
While both compounds share a common mechanism of action, their clinical development and available efficacy data differ significantly. Ondansetron is a globally approved and widely utilized antiemetic, supported by extensive clinical trial data. In contrast, information on this compound is limited to early preclinical and clinical development, with no evidence of recent clinical trials or regulatory approval. This guide synthesizes the available data to offer a comparative perspective on their antiemetic properties.
Mechanism of Action: Targeting the 5-HT3 Receptor
Both this compound and ondansetron exert their antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, triggering the vomiting reflex. By antagonizing these receptors, both drugs effectively inhibit this signaling pathway.
Efficacy Data: A Tale of Two Compounds
Direct comparative clinical trials between this compound and ondansetron have not been identified in the public domain. Therefore, this comparison relies on the available preclinical and early clinical data for this compound and the extensive body of clinical evidence for ondansetron.
This compound: Preclinical Potency
This compound demonstrated significant potency as a 5-HT3 receptor antagonist in early studies. Research from the 1990s indicated its potential as an effective antiemetic.
Table 1: Preclinical Efficacy of this compound Against Cisplatin-Induced Emesis
| Animal Model | Route of Administration | ED50 (mg/kg) | Comparator Antiemetics |
| Ferret | Intravenous (i.v.) | 0.004 | Lower than GR 38032F, BRL 43694, and metoclopramide |
| Ferret | Oral (p.o.) | 0.004 | Lower than GR 38032F, BRL 43694, and metoclopramide |
| Dog | Oral (p.o.) | Not specified | Highly protective at 1 mg/kg |
ED50: The dose that is effective in 50% of the tested population.
An initial dose-ranging study in patients receiving anticancer chemotherapy suggested that this compound was well-tolerated and showed antiemetic activity. However, the development of this compound appears to have been discontinued, as no recent clinical trial data is available.
Ondansetron: Established Clinical Efficacy
Ondansetron is a cornerstone in the management of CINV, with its efficacy established in numerous clinical trials across various chemotherapy regimens. Systematic reviews and meta-analyses have consistently demonstrated its effectiveness in preventing both acute (within 24 hours of chemotherapy) and delayed (2-5 days post-chemotherapy) CINV.
Table 2: Summary of Ondansetron Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV) from Clinical Trials
| Chemotherapy Emetogenicity | Phase of CINV | Efficacy Endpoint | Response Rate |
| Highly Emetogenic Chemotherapy (HEC) | Acute | Complete Response (No emesis, no rescue medication) | 50-70% |
| Highly Emetogenic Chemotherapy (HEC) | Delayed | Complete Response | 40-60% |
| Moderately Emetogenic Chemotherapy (MEC) | Acute | Complete Response | 60-80% |
| Moderately Emetogenic Chemotherapy (MEC) | Delayed | Complete Response | 50-70% |
Note: Response rates can vary depending on the specific chemotherapy agents, patient populations, and the use of concomitant antiemetics (e.g., corticosteroids, NK-1 receptor antagonists).
Experimental Protocols
The methodologies for assessing the efficacy of antiemetics in CINV trials are standardized to ensure reliable and comparable results.
Key components of these protocols include:
-
Patient Population: Clearly defined inclusion and exclusion criteria, often stratified by the emetogenicity of the chemotherapy regimen.
-
Study Design: Typically randomized, double-blind, active- or placebo-controlled trials.
-
Intervention: Standardized dosing and timing of the antiemetic agent(s) in relation to chemotherapy administration.
-
Efficacy Endpoints:
-
Primary Endpoint: Often "Complete Response," defined as no emetic episodes and no use of rescue medication.
-
Secondary Endpoints: Incidence of nausea, severity of nausea (assessed using visual analog scales), and patient-reported outcomes.
-
-
Assessment Periods: Separate evaluation of the acute phase (0-24 hours post-chemotherapy) and the delayed phase (24-120 hours post-chemotherapy).
Conclusion
Ondansetron, on the other hand, is a well-established and effective treatment for CINV, supported by a vast amount of clinical trial data. It remains a critical component of antiemetic regimens for patients undergoing chemotherapy. For researchers and drug development professionals, the story of this compound serves as a reminder that potent preclinical activity does not always translate to clinical and commercial success, while ondansetron exemplifies a successful translation from mechanism to mainstay therapy. Future research in this area continues to focus on optimizing combination therapies and addressing unmet needs, such as the prevention of delayed and refractory CINV.
Validation of RG-12915's Antiemetic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiemetic properties of RG-12915 against established alternatives, ondansetron and aprepitant. The data presented is based on preclinical studies utilizing the ferret model of cisplatin-induced emesis, a gold-standard for evaluating antiemetic drug efficacy.
Executive Summary
This compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] Preclinical evidence demonstrates its significant antiemetic activity in the ferret model of cisplatin-induced emesis. This guide will delve into the quantitative data supporting its efficacy, compare it with the widely used 5-HT3 antagonist ondansetron and the neurokinin-1 (NK1) receptor antagonist aprepitant, and provide detailed experimental protocols and mechanistic insights.
Comparative Antiemetic Efficacy
The following tables summarize the quantitative data on the antiemetic efficacy of this compound, ondansetron, and aprepitant in the ferret model of cisplatin-induced emesis.
Table 1: Antiemetic Efficacy of this compound against Cisplatin-Induced Emesis in Ferrets
| Dose (mg/kg) | Route of Administration | Emetic Challenge | Observed Effect |
| 0.004 | Intravenous (i.v.) & Oral (p.o.) | Cisplatin | ED50 for attenuating emetic episodes |
| 0.03 | Not Specified | Cisplatin | Prevents emesis[1] |
Note: Detailed quantitative data on the number of retches and vomits for a full dose-response of this compound was not available in the public domain at the time of this review. The data presented is based on the reported effective dose and the half-maximal effective dose (ED50).
Table 2: Antiemetic Efficacy of Ondansetron against Cisplatin-Induced Emesis in Ferrets
| Dose (mg/kg) | Route of Administration | Emetic Challenge | Acute Phase (0-24h) % Reduction in Retching & Vomiting | Delayed Phase (24-72h) % Reduction in Retching & Vomiting |
| 1.0 (tid) | Intraperitoneal (i.p.) | Cisplatin (5 mg/kg) | 60-76%[2] | 73-84% (Day 2)[2] |
| 0.5 - 5.0 | Intraperitoneal (i.p.) | Cisplatin (10 mg/kg) | Effective antagonism for ~4 hours[3] | Not Reported |
| 0.3 | Intravenous (i.v.) | Cisplatin | Significant reduction in retches and vomits | Significant reduction in retching only[4] |
| 0.6 | Intranasal | Cisplatin | Significant reduction in retches and vomits | Significant reduction in retching only[4] |
Table 3: Antiemetic Efficacy of Aprepitant against Cisplatin-Induced Emesis in Ferrets
| Dose (mg/kg) | Route of Administration | Emetic Challenge | Observed Effect |
| 1.0 | Oral (p.o.) | Cisplatin (8 mg/kg) | Antagonized acute and delayed emesis (371.8 ± 47.8 emetic events over 72h in control) |
Experimental Protocols
The primary model for evaluating the antiemetic efficacy of this compound and comparators is the cisplatin-induced emesis model in ferrets .
1. Animal Model:
-
Species: Male or female ferrets (Mustela putorius furo).
-
Housing: Housed individually in cages with a wire mesh floor to allow for the collection and quantification of emetic events.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
2. Induction of Emesis:
-
Emetogen: Cisplatin is administered to induce both acute and delayed phases of emesis.
-
Dosage:
3. Drug Administration:
-
Test Compound (this compound) and Comparators: Administered via various routes (e.g., oral, intravenous, intraperitoneal) at predetermined times before the cisplatin challenge.
-
Vehicle Control: A control group receives the vehicle used to dissolve the test compounds.
4. Observation and Data Collection:
-
Observation Period: Ferrets are observed continuously for a set period, typically 4-8 hours for the acute phase and up to 72 hours for the delayed phase.
-
Emetic Events Quantification: The number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content) are counted. The total number of emetic episodes (retches + vomits) is often used as the primary endpoint.
-
Latency to First Emetic Event: The time from cisplatin administration to the first retch or vomit is recorded.
5. Data Analysis:
-
The mean number of retches and vomits (or total emetic episodes) for each treatment group is compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the antiemetic effect.
-
The ED50 (the dose that produces 50% of the maximal effect) can be calculated from the dose-response data.
Signaling Pathways and Mechanisms of Action
Chemotherapy-induced emesis is a complex process involving both central and peripheral pathways.
Experimental Workflow
The typical workflow for evaluating a novel antiemetic compound like this compound is as follows:
Comparative Mechanism of Action
This compound, ondansetron, and aprepitant utilize different mechanisms to achieve their antiemetic effects.
-
This compound and Ondansetron (5-HT3 Receptor Antagonists): These drugs selectively block the binding of serotonin to 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain. This blockade prevents the initiation of the vomiting reflex triggered by serotonin release.
-
Aprepitant (NK1 Receptor Antagonist): This drug targets the neurokinin-1 (NK1) receptors in the brain, particularly in the nucleus tractus solitarius (NTS). By blocking the binding of substance P, a key neurotransmitter in the emetic pathway, aprepitant inhibits both acute and delayed phases of chemotherapy-induced emesis.
Conclusion
This compound is a highly potent 5-HT3 receptor antagonist with demonstrated antiemetic efficacy in the preclinical ferret model of cisplatin-induced emesis. Its low effective dose suggests a strong potential as a therapeutic agent. For a complete head-to-head comparison, further studies providing detailed dose-response data on the number of emetic events for this compound in direct comparison with ondansetron and aprepitant under identical experimental conditions would be invaluable. The available data, however, firmly establishes this compound as a promising candidate for the prevention of chemotherapy-induced nausea and vomiting.
References
- 1. Dose-ranging antiemetic evaluation of the serotonin antagonist RG 12915 in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Intravenous versus Intranasal Administrations in Effectiveness of Ondansetron on Cisplatin-Induced Emesis in Ferrets [kci.go.kr]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of RG-12915: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetics of RG-12915, a potent 5-HT3 antagonist, in relation to other established antiemetic agents. The information is compiled from preclinical studies in relevant animal models to aid in the evaluation and design of future research.
Executive Summary
This compound is a highly potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with demonstrated efficacy in preclinical models of chemotherapy-induced emesis.[1] This guide presents available pharmacokinetic and pharmacodynamic data for this compound and compares it with three other 5-HT3 receptor antagonists: ondansetron (GR 38032F), granisetron (BRL 43694), and the dopamine D2 receptor antagonist, metoclopramide.
While direct comparative pharmacokinetic data such as Cmax, Tmax, and AUC for this compound in ferret and dog models are not publicly available, its high potency and long duration of action suggest a favorable pharmacokinetic profile.[1] This document summarizes the available data to facilitate a qualitative comparison and provides detailed experimental protocols for key assays used in the evaluation of these antiemetic agents.
Data Presentation
Table 1: Comparative Potency and In Vitro Binding Affinity
| Compound | ED₅₀ (mg/kg, i.v. in ferret) | IC₅₀ (nM, 5-HT₃ Receptor Binding) |
| This compound | 0.004 [1] | 0.16 [1] |
| Ondansetron (GR 38032F) | Lower potency than this compound[1] | Data not available in compared source |
| Granisetron (BRL 43694) | Lower potency than this compound[1] | Data not available in compared source |
| Metoclopramide | Lower potency than this compound[1] | Not a selective 5-HT₃ antagonist |
Table 2: Comparative Pharmacokinetic Parameters in Dogs
| Compound | Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| This compound | Oral | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ondansetron | Oral | ~0.4 | 11.5 ± 10.0 | 1.1 ± 0.8 | 15.9 ± 14.7 | 1.3 ± 0.7 |
| Granisetron | Intravenous | 0.04 | - | - | 277 ± 226 | - |
| Metoclopramide | Intravenous | 0.5 | - | - | - | 2.6 |
Note: The oral dose for ondansetron was a single 8mg tablet in beagle dogs. The dose in mg/kg is an approximation.
Table 3: Comparative Pharmacokinetic Parameters in Ferrets
| Compound | Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| This compound | i.v. or p.o. | - | Data Not Available | Data Not Available | Data Not Available | Long duration of action [1] |
| Ondansetron | Data Not Available | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Granisetron | Intravenous | 0.5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Metoclopramide | Data Not Available | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
5-HT₃ Receptor Binding Assay
Objective: To determine the in vitro binding affinity (IC₅₀) of a test compound for the 5-HT₃ receptor.
Methodology:
-
Membrane Preparation: Prepare a membrane suspension from cells or tissues endogenously expressing or transfected with the 5-HT₃ receptor.
-
Radioligand: Utilize a radiolabeled 5-HT₃ receptor antagonist, such as [³H]GR65630, as the ligand.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the in vivo antiemetic efficacy (ED₅₀) of a test compound.
Methodology:
-
Animal Model: Use adult male ferrets.
-
Emetogen: Administer a single intravenous injection of cisplatin (typically 5-10 mg/kg) to induce emesis.
-
Test Compound Administration: Administer the test compound (e.g., this compound) either intravenously or orally at various doses prior to cisplatin administration.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
Data Analysis: Determine the dose of the test compound that reduces the number of emetic episodes by 50% (ED₅₀ value) compared to a vehicle-treated control group.
Cisplatin-Induced Emesis in Dogs
Objective: To confirm the antiemetic efficacy of a test compound in a second species.
Methodology:
-
Animal Model: Use beagle dogs.
-
Emetogen: Administer a single intravenous infusion of cisplatin (typically 1-3 mg/kg) to induce emesis.
-
Test Compound Administration: Administer the test compound (e.g., this compound) orally or intravenously at various doses prior to cisplatin administration.
-
Observation: Observe the animals for a defined period (e.g., 8-24 hours) and quantify the number of emetic episodes.
-
Data Analysis: Compare the number of emetic episodes in the treated groups to a placebo control group to determine the efficacy of the test compound.
Mandatory Visualization
Caption: Signaling pathway of chemotherapy-induced emesis and the site of action for this compound.
Caption: General experimental workflow for evaluating the in vivo antiemetic efficacy of a test compound.
References
A Comparative Analysis of RG-12915 and Metoclopramide in Preclinical Emesis Models
For Immediate Release
This guide provides a detailed comparison of the anti-emetic efficacy of RG-12915 and metoclopramide in established animal models of emesis. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Executive Summary
This compound, a potent and selective 5-HT3 receptor antagonist, demonstrates significantly greater anti-emetic potency compared to metoclopramide in cisplatin-induced and cyclophosphamide/doxorubicin-induced emesis models in ferrets and dogs.[1] Unlike metoclopramide, which exhibits a multi-faceted mechanism of action including dopamine D2 receptor antagonism, this compound's anti-emetic effects are primarily mediated through the blockade of 5-HT3 receptors, without significant antidopaminergic or gastroprokinetic activity.[1] This targeted mechanism may offer a more favorable side-effect profile.
Mechanism of Action
This compound is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] Chemotherapy-induced emesis is often initiated by the release of serotonin from enterochromaffin cells in the gastrointestinal tract, which then activates 5-HT3 receptors on vagal afferent nerves, triggering the vomiting reflex. By blocking these receptors, this compound effectively inhibits this signaling pathway.
Metoclopramide exerts its anti-emetic effects through a combination of mechanisms. It is an antagonist of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[2][3][4][5][6] At higher doses, it also exhibits 5-HT3 receptor antagonist activity.[4][5] Additionally, metoclopramide has prokinetic effects on the gastrointestinal tract, which can contribute to its anti-emetic action.[2][3][4]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the anti-emetic efficacy of this compound and metoclopramide.
Table 1: Efficacy in Cisplatin-Induced Emesis in Ferrets
| Compound | Route of Administration | ED₅₀ (mg/kg) |
| This compound | i.v. or p.o. | 0.004 |
| Metoclopramide | i.v. or p.o. | Higher than this compound |
ED₅₀: The dose of a drug that produces a therapeutic response in 50% of the population. Data sourced from Fitzpatrick et al., 1990.[1]
Table 2: Efficacy in Other Emesis Models
| Model | Species | Compound | Route | Efficacy |
| Cisplatin-Induced Emesis | Dog | This compound | p.o. | Highly protective |
| Cyclophosphamide/Doxorubicin-Induced Emesis | Ferret | This compound | p.o. | Highly protective |
| Apomorphine-Induced Emesis | Dog | This compound | - | Lacks significant activity |
| Apomorphine-Induced Emesis | Dog | Metoclopramide | - | Active |
Data sourced from Fitzpatrick et al., 1990.[1]
Experimental Protocols
Detailed methodologies for the key comparative experiments are outlined below.
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of test compounds against emesis induced by the chemotherapeutic agent cisplatin.
Animals: Adult male ferrets (Mustela putorius furo) weighing between 1 to 1.5 kg are commonly used.
Procedure:
-
Acclimation: Animals are acclimated to the laboratory environment.
-
Fasting: Ferrets are fasted overnight prior to the experiment, with water available ad libitum.
-
Drug Administration: Test compounds (this compound, metoclopramide, or vehicle) are administered either intravenously (i.v.) or orally (p.o.) at varying doses.
-
Emetogen Challenge: A standardized dose of cisplatin (typically 5-10 mg/kg) is administered intravenously.
-
Observation: Animals are observed for a defined period (e.g., 4 hours) for the occurrence of retching and vomiting (emetic episodes).
-
Data Analysis: The number of emetic episodes is recorded, and the dose-response relationship is analyzed to determine the ED₅₀ for each compound.
Cyclophosphamide/Doxorubicin-Induced Emesis in Ferrets
Objective: To assess the anti-emetic efficacy against a combination chemotherapy regimen.
Procedure: This protocol is similar to the cisplatin-induced emesis model, with the following key difference in the emetogen challenge:
-
Emetogen Challenge: A combination of cyclophosphamide and doxorubicin is administered to induce emesis.
Cisplatin-Induced Emesis in Dogs
Objective: To evaluate the anti-emetic efficacy of test compounds in a non-rodent, larger animal model.
Animals: Beagle dogs are a commonly used breed for this model.
Procedure:
-
Acclimation and Fasting: Similar to the ferret model.
-
Drug Administration: Test compounds are administered, typically orally.
-
Emetogen Challenge: Cisplatin is administered intravenously at a dose known to reliably induce emesis.
-
Observation: Dogs are observed for an extended period for signs of emesis.
-
Data Analysis: The frequency and severity of emesis are recorded and compared between treatment groups.
Apomorphine-Induced Emesis in Dogs
Objective: To assess the antidopaminergic activity of the test compounds.
Procedure:
-
Drug Administration: The test compound is administered prior to the emetogen challenge.
-
Emetogen Challenge: Apomorphine, a dopamine agonist that acts on the chemoreceptor trigger zone, is administered subcutaneously to induce emesis.
-
Observation and Data Analysis: The ability of the test compound to inhibit apomorphine-induced emesis is evaluated. A lack of inhibition, as seen with this compound, indicates a lack of significant antidopaminergic activity.[1]
Conclusion
The available preclinical data strongly suggest that this compound is a more potent and selective anti-emetic agent than metoclopramide in models of chemotherapy-induced emesis. Its high affinity for the 5-HT3 receptor and lack of antidopaminergic activity represent a significant advancement in the targeted therapy of emesis.[1] Further clinical investigation is warranted to confirm these findings in human subjects.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Assessment of low-dose cisplatin as a model of nausea and emesis in beagle dogs, potential for repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
RG-12915 Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of RG-12915, a potent 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, with other relevant compounds. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for its primary target and its potential for off-target effects.
Executive Summary
This compound demonstrates high affinity and selectivity for the 5-HT3 receptor. Cross-reactivity studies reveal significantly lower affinity for a range of other receptors, including adrenergic, serotonergic (non-5-HT3), and cholinergic receptors. This profile suggests a lower likelihood of off-target effects compared to less selective compounds. This guide compares the binding affinity of this compound with the first-generation 5-HT3 antagonists, ondansetron and granisetron, as well as the structurally distinct antiemetic, metoclopramide.
Comparative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and comparator compounds for various receptors. Lower values indicate higher binding affinity.
| Compound | 5-HT3 (nM) | Dopamine D2 (nM) | 5-HT1A (nM) | 5-HT1B (nM) | α1-Adrenergic (nM) | µ-Opioid (nM) | Muscarinic (nM) | Other Adrenergic (α2, β) (nM) | 5-HT2 (nM) |
| This compound | 0.16 (IC50) [1] | >1000 (IC50)[1] | >1000 (IC50)[1] | >1000 (IC50)[1] | >1000 (IC50)[1] | Not Reported | >1000 (IC50)[1] | >1000 (IC50)[1] | >1000 (IC50)[1] |
| Ondansetron | ~2.0 (pKi 8.70)[2] | Low Affinity[2] | <10000 (pKi >5.0)[3] | <10000 (pKi >5.0)[3] | <10000 (pKi >5.0)[3] | <10000 (pKi >5.0)[3] | Low Affinity[2] | Low Affinity[2] | Low Affinity[2] |
| Granisetron | ~0.7 (pKi 9.15)[2] | Low Affinity[2] | Low Affinity[2] | Low Affinity | Low Affinity[2] | Low Affinity[2] | Low Affinity[2] | Low Affinity[2] | Low Affinity[2] |
| Metoclopramide | Antagonist Activity | 28.8 (Ki) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The data for this compound's off-target affinities are presented as IC50 values greater than 1 µM (1000 nM) as specific values were not available in the reviewed literature.
Experimental Protocols
The cross-reactivity data presented in this guide were primarily generated using radioligand binding assays. The following is a generalized protocol representative of the methodology used.
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for a panel of receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test compound (this compound) and comparator compounds.
-
Cell membranes prepared from cell lines stably expressing the target receptors.
-
Radiolabeled ligands specific for each target receptor (e.g., [3H]GR65630 for 5-HT3 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and resuspended in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Assay buffer.
-
A fixed concentration of the specific radiolabeled ligand.
-
A range of concentrations of the test compound or a known displacer (for determining non-specific binding).
-
Cell membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Methodologies
To further clarify the experimental process, the following diagrams illustrate the key workflows.
References
A Comparative Guide to the Potency of 5-HT3 Antagonists
For researchers and drug development professionals navigating the landscape of 5-HT3 receptor antagonists, a clear understanding of their comparative potency is crucial for selecting the appropriate tool for both therapeutic and experimental applications. This guide provides an objective comparison of the IC50 values of five key 5-HT3 antagonists: ondansetron, granisetron, palonosetron, dolasetron, and tropisetron. The data is presented in a structured format, supported by detailed experimental methodologies and visual diagrams to elucidate the underlying biological pathways and experimental workflows.
Comparative Potency of 5-HT3 Antagonists
The inhibitory potency of 5-HT3 antagonists is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values are indicative of greater potency. Another common measure of binding affinity is the inhibition constant (Ki). While related, IC50 and Ki are not identical; Ki is an intrinsic measure of binding affinity, whereas IC50 is dependent on the experimental conditions, including the concentration of the competing radioligand. The relationship between these two values is described by the Cheng-Prusoff equation:
IC50 = Ki * (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following table summarizes the available IC50 and Ki values for the selected 5-HT3 antagonists from various sources. It is important to note that direct comparison of values from different studies should be done with caution due to variations in experimental conditions.
| Antagonist | IC50 (nM) | Ki (nM) | Species/System | Reference |
| Palonosetron | - | 0.17 | Human 5-HT3 Receptor | [1] |
| Ondansetron | 810 | 6.16 | Human 5-HT3 Receptor | [1] |
| Granisetron | - | - | - | - |
| Dolasetron | - | - | - | - |
| Tropisetron | 70.1 ± 0.9 | 5.3 | Human 5-HT3 Receptor | [1] |
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of receptors.[2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast synaptic transmission. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the neuron and initiation of a downstream signaling cascade.
Caption: 5-HT3 receptor signaling pathway.
Experimental Protocols
The determination of IC50 values for 5-HT3 antagonists is typically performed using in vitro assays. The two most common methods are radioligand binding assays and functional assays such as electrophysiology or calcium imaging.
Radioligand Binding Assay
This method directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.
Objective: To determine the concentration of a 5-HT3 antagonist that displaces 50% of a specific radioligand from the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the human 5-HT3 receptor.
-
Radioligand (e.g., [3H]granisetron).
-
Unlabeled 5-HT3 antagonist (test compound).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of cell membranes and radioligand are incubated with varying concentrations of the unlabeled antagonist.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the antagonist concentration. The IC50 value is the concentration of the antagonist that results in 50% inhibition of the specific binding of the radioligand.
Caption: Radioligand binding assay workflow.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist (e.g., serotonin).
1. Electrophysiology (Two-Electrode Voltage Clamp): This technique is used to measure the ion flow through the 5-HT3 receptor channel in response to an agonist, and the inhibition of this flow by an antagonist.
Objective: To determine the concentration of a 5-HT3 antagonist that inhibits 50% of the serotonin-induced current.
Materials:
-
Oocytes or mammalian cells expressing the human 5-HT3 receptor.
-
Serotonin (agonist).
-
5-HT3 antagonist (test compound).
-
Recording solution.
-
Two-electrode voltage clamp setup.
Procedure:
-
Cell Preparation: Oocytes or cells are prepared and placed in the recording chamber.
-
Agonist Application: A fixed concentration of serotonin is applied to the cell to elicit a maximal current response.
-
Antagonist Application: The cell is then exposed to varying concentrations of the antagonist followed by the co-application of the agonist.
-
Current Measurement: The inward current mediated by the 5-HT3 receptor is measured.
-
Data Analysis: The percentage of inhibition of the agonist-induced current is plotted against the logarithm of the antagonist concentration to determine the IC50 value.
2. Calcium Imaging: This method utilizes fluorescent calcium indicators to measure the influx of calcium through the 5-HT3 receptor channel upon activation by an agonist.
Objective: To determine the concentration of a 5-HT3 antagonist that inhibits 50% of the serotonin-induced increase in intracellular calcium.
Materials:
-
Cells expressing the human 5-HT3 receptor.
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
Serotonin (agonist).
-
5-HT3 antagonist (test compound).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: The baseline fluorescence is measured before the addition of any compounds.
-
Antagonist and Agonist Application: Cells are pre-incubated with varying concentrations of the antagonist, followed by the addition of a fixed concentration of serotonin.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured.
-
Data Analysis: The percentage of inhibition of the agonist-induced calcium response is plotted against the logarithm of the antagonist concentration to calculate the IC50 value.
Caption: Logical flow of functional assays.
References
Comparative Analysis of RG-12915: A Potent 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of RG-12915, a potent 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, with other relevant compounds. The data presented is intended to offer an objective overview of its performance based on available preclinical data.
In Vitro Receptor Binding Affinity
The potency of this compound in binding to the 5-HT3 receptor was determined using radioligand binding assays. The compound demonstrated a high affinity for the 5-HT3 receptor with a low nanomolar IC50 value.
Table 1: Comparative 5-HT3 Receptor Binding Affinity
| Compound | IC50 (nM) |
| This compound | 0.16[1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
In Vivo Anti-Emetic Efficacy
The anti-emetic potential of this compound was evaluated in a cisplatin-induced emesis model in ferrets. The study compared the effective dose of this compound required to reduce emetic episodes by 50% (ED50) with other 5-HT3 receptor antagonists and a dopamine D2 receptor antagonist.
Table 2: Comparative Anti-Emetic Efficacy in Ferrets (Cisplatin-Induced Emesis)
| Compound | ED50 (mg/kg) |
| This compound | 0.004 |
| GR 38032F | Data not available |
| BRL 43694 | Data not available |
| Metoclopramide | Data not available |
ED50 (Effective Dose 50) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
This compound was also shown to be highly protective against cisplatin-induced emesis in dogs at a dose of 1 mg/kg (p.o.).[1]
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
While the specific protocol for the this compound binding assay is not detailed in the available literature, a general methodology for such an assay is as follows:
-
Membrane Preparation: Homogenization of tissues or cells expressing the 5-HT3 receptor (e.g., NG108-15 cells or specific brain regions) in a suitable buffer.
-
Incubation: The membrane preparation is incubated with a specific 5-HT3 radioligand (e.g., [3H]GR65630) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Cisplatin-Induced Emesis Model in Ferrets
The ferret is a standard model for studying chemotherapy-induced emesis. A general protocol is outlined below:
-
Animal Acclimatization: Male ferrets are individually housed and allowed to acclimate to the laboratory conditions.
-
Drug Administration: A baseline observation period is established, after which cisplatin is administered intravenously or intraperitoneally to induce emesis.
-
Test Compound Administration: this compound or a comparator drug is administered, typically via oral or intravenous routes, at a specified time before or after the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retches and vomits (emetic episodes) is recorded.
-
Data Analysis: The dose of the test compound that reduces the number of emetic episodes by 50% compared to a vehicle-treated control group is calculated as the ED50.
Mechanism of Action: 5-HT3 Receptor Signaling Pathway
This compound exerts its anti-emetic effect by antagonizing the 5-HT3 receptor. This receptor is a ligand-gated ion channel. The binding of serotonin (5-HT) to the receptor opens the channel, leading to an influx of cations (primarily Na+ and Ca2+) and subsequent depolarization of the neuron. In the context of emesis, this signaling is crucial in both the peripheral and central nervous systems.
The following diagram illustrates the general signaling pathway of the 5-HT3 receptor.
Caption: 5-HT3 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow: In Vivo Anti-Emetic Assay
The following diagram outlines a typical workflow for evaluating the anti-emetic efficacy of a compound like this compound in a preclinical model.
Caption: Workflow for in vivo evaluation of anti-emetic compounds.
References
Comparative Potency Analysis of RG-12915 as a 5-HT3 Antagonist
RG-12915 is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with demonstrated efficacy as an antiemetic agent against cytotoxic drug-induced emesis.[1] This guide provides a comparative analysis of its potency against other known 5-HT3 antagonists, supported by experimental data from in vivo and in vitro studies.
Quantitative Comparison of Antiemetic Potency
The relative potency of this compound has been evaluated in animal models of cisplatin-induced emesis. The following table summarizes the effective dose (ED50) required to attenuate emetic episodes, comparing this compound with other 5-HT3 antagonists and a dopamine antagonist.
| Compound | Administration | ED50 (mg/kg) | Species |
| This compound | i.v. or p.o. | 0.004 | Ferret |
| GR 38032F (Ondansetron) | i.v. or p.o. | > 0.004 | Ferret |
| BRL 43694 (Granisetron) | i.v. or p.o. | > 0.004 | Ferret |
| Metoclopramide | i.v. or p.o. | > 0.004 | Ferret |
Data sourced from studies on cisplatin-induced emesis.[1]
Receptor Binding Affinity
In radioligand binding assays, this compound demonstrates high affinity and selectivity for 5-HT3 binding sites.[1] Its potency in displacing ligands for other receptors is significantly lower.
| Receptor Site | IC50 Value (this compound) |
| 5-HT3 | 0.16 nM |
| Alpha-1 Adrenergic | > 1 µM |
| Alpha-2 Adrenergic | > 1 µM |
| Beta Adrenergic | > 1 µM |
| 5-HT1 | > 1 µM |
| 5-HT2 | > 1 µM |
| Cholinergic-Muscarinic | > 1 µM |
IC50 values represent the concentration of this compound required to displace 50% of the specific radioligand.[1]
Experimental Protocols
In Vivo: Cisplatin-Induced Emesis Model (Ferret)
This experiment evaluates the antiemetic efficacy of compounds in preventing vomiting induced by the chemotherapeutic agent cisplatin.
-
Animal Model: Male ferrets.
-
Procedure:
-
Animals are fasted overnight prior to the study.
-
The test compound (this compound, GR 38032F, BRL 43694, or metoclopramide) is administered either intravenously (i.v.) or orally (p.o.).
-
After a set pre-treatment period, cisplatin (10 mg/kg) is administered intravenously to induce emesis.
-
Animals are observed for a defined period (e.g., 4 hours), and the number of emetic episodes (vomits and retches) is recorded.
-
The ED50, the dose at which the compound inhibits emesis by 50%, is calculated.
-
In Vitro: Radioligand Binding Assays
These assays determine the affinity and selectivity of a compound for specific receptor subtypes.
-
Preparation: Cell membranes expressing the target receptor (e.g., 5-HT3) are prepared.
-
Procedure:
-
A specific radioligand for the target receptor is incubated with the membrane preparation.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. This is performed for a panel of different receptors to assess selectivity.
-
Signaling Pathway and Experimental Workflow
The antiemetic action of this compound is attributed to its antagonism of the 5-HT3 receptor. The following diagrams illustrate the proposed mechanism and the experimental workflow for evaluating its potency.
Caption: Mechanism of this compound in preventing chemotherapy-induced emesis.
Caption: Workflow for determining the antiemetic potency of this compound.
References
Safety Operating Guide
Proper Disposal of RG-12915: A Guide for Laboratory Professionals
Essential Safety and Logistical Information
Given the absence of a specific SDS, RG-12915 should be handled as a potentially hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for this compound
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₅ClN₂O₂ |
| Molecular Weight | 360.88 g/mol |
| CAS Number | 136174-04-4 |
Disposal Protocol
This step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- 1.1. Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired compound, solutions containing this compound, and any contaminated labware (e.g., pipette tips, vials, and paper towels).
- 1.2. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Collection and Containment:
- 2.1. Solid Waste:
- 2.1.1. Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
- 2.1.2. The container label must include the words "Hazardous Waste," the full chemical name "N-(1-azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide," the CAS number "136174-04-4," and an indication of the hazards (e.g., "Potentially Toxic," "Handle with Caution").
- 2.2. Liquid Waste:
- 2.2.1. Collect liquid waste containing this compound in a sealable, shatter-resistant container.
- 2.2.2. The container must be labeled in the same manner as the solid waste container, with an approximate concentration of the this compound.
- 2.3. Sharps Waste:
- 2.3.1. Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Storage of Waste:
- 3.1. Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
- 3.2. Keep containers tightly sealed except when adding waste.
4. Final Disposal:
- 4.1. Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- 4.2. Provide the EHS office or contractor with all available information about the waste, including the chemical name and CAS number.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
